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  • Product: 3-(5-Phenyl-furan-2-yl)-acrylic acid
  • CAS: 62806-33-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 3-(5-Phenyl-furan-2-yl)-acrylic acid

Executive Summary 3-(5-Phenylfuran-2-yl)acrylic acid (also known as 5-phenyl-2-furanacrylic acid) represents a significant scaffold in medicinal chemistry, characterized by an extended conjugated π-system linking a pheny...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Phenylfuran-2-yl)acrylic acid (also known as 5-phenyl-2-furanacrylic acid) represents a significant scaffold in medicinal chemistry, characterized by an extended conjugated π-system linking a phenyl ring, a furan heterocycle, and an acrylic acid moiety. This structural motif confers unique electronic properties, making the compound a potent Michael acceptor and a versatile intermediate for synthesizing bioactive heterocycles. Its primary utility lies in drug discovery as a precursor for antimicrobial agents, enzyme inhibitors (e.g., urease, monoamine oxidase), and fluorescent probes. This guide details its chemical identity, synthesis protocols, physicochemical profile, and biological potential.[1]

Chemical Identity & Structural Analysis[2][3][4][5][6]

Nomenclature and Classification
  • IUPAC Name: (2E)-3-(5-phenylfuran-2-yl)prop-2-enoic acid

  • Common Names: 5-Phenyl-2-furanacrylic acid; 3-(5-Phenyl-2-furyl)acrylic acid

  • Molecular Formula: C₁₃H₁₀O₃

  • Molecular Weight: 214.22 g/mol

  • SMILES: OC(=O)/C=C/c1oc(cc1)c2ccccc2

Structural Features & Electronic Properties

The molecule features a donor-π-acceptor architecture where the electron-rich furan ring acts as a bridge between the phenyl group and the electron-withdrawing carboxylic acid.

  • Conjugation: The furan ring's aromaticity is less stabilized than benzene (resonance energy ~16 kcal/mol vs. 36 kcal/mol), allowing for efficient electron delocalization across the entire vinylogous system. This results in a bathochromic shift in UV absorption compared to cinnamic acid.

  • Michael Acceptor: The α,β-unsaturated carbonyl system is highly electrophilic at the β-carbon, making it susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in enzymes) or synthetic nucleophiles.

  • Isomerism: The compound predominantly exists as the (E)-isomer due to steric hindrance in the (Z)-form, which is thermodynamically less stable.

Synthesis & Manufacturing

The most robust synthetic route involves the Knoevenagel condensation of 5-phenyl-2-furaldehyde with malonic acid. This method is preferred over the Perkin reaction due to milder conditions and higher yields.

Precursor Synthesis: 5-Phenyl-2-furaldehyde

If not commercially available, the aldehyde precursor is synthesized via the Meerwein arylation of furfural with benzenediazonium chloride.

Protocol:

  • Diazotization: Aniline (0.1 mol) is dissolved in HCl/H₂O and cooled to 0–5°C. NaNO₂ (0.1 mol) is added dropwise to form the diazonium salt.

  • Coupling: Furfural (0.1 mol) is added to the diazonium solution in the presence of CuCl₂ (catalyst) and acetone.

  • Workup: The mixture is stirred at room temperature for 2–4 hours. The product is extracted with diethyl ether, dried over MgSO₄, and purified by column chromatography.

Core Synthesis: Knoevenagel Condensation

Objective: Conversion of 5-phenyl-2-furaldehyde to 3-(5-phenylfuran-2-yl)acrylic acid.

Reagents:

  • 5-Phenyl-2-furaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base, 5–10 volumes)

  • Piperidine (Catalyst, 0.1 eq)

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 5-phenyl-2-furaldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in dry pyridine (5 mL).

  • Catalysis: Add catalytic piperidine (0.1 mL).

  • Reaction: Heat the mixture to 90–100°C for 2–4 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Quench: Cool the reaction mixture to room temperature and pour slowly into ice-cold HCl (10% v/v) with vigorous stirring.

  • Precipitation: A yellow solid will precipitate immediately. Ensure pH is acidic (pH < 2) to fully protonate the carboxylic acid.

  • Purification: Filter the crude solid, wash with cold water to remove pyridinium salts, and recrystallize from ethanol/water (7:3) or acetic acid.[1][2][3][4]

Yield: Typical yields range from 75% to 85% .

SynthesisPathway Aniline Aniline (Start) Aldehyde 5-Phenyl-2-furaldehyde (Intermediate) Aniline->Aldehyde 1. NaNO2/HCl 2. CuCl2 (Meerwein) Furfural Furfural (Start) Furfural->Aldehyde Product 3-(5-Phenylfuran-2-yl)acrylic acid (Target) Aldehyde->Product Malonic Acid Pyridine/Piperidine Knoevenagel Condensation

Caption: Synthetic pathway from aniline/furfural to the target acrylic acid via Meerwein arylation and Knoevenagel condensation.[5]

Physicochemical Profiling

PropertyValue / DescriptionNote
Appearance Yellow crystalline needlesColor due to extended conjugation.
Melting Point 175–180°C (Predicted)Higher than unsubstituted analog (141°C) due to phenyl stacking.
Solubility DMSO, DMF, Ethanol (hot), AcetoneInsoluble in water; sparingly soluble in ether.
pKa ~4.2–4.5Similar to cinnamic acid (4.44), slightly more acidic due to furan's electronegativity.
UV-Vis λmax ~320–340 nmRed-shifted vs. cinnamic acid (270 nm).
IR Spectrum C=O (acid): ~1680 cm⁻¹C=C (alkene): ~1625 cm⁻¹Characteristic broad O-H stretch (2500–3000 cm⁻¹).

Biological & Pharmacological Potential[1][2][3][6][9][10][11][12][13]

Mechanism of Action: Michael Addition

The electrophilic β-carbon of the acrylic acid side chain serves as a "warhead" for covalent modification of enzymes.

  • Target: Cysteine thiols (–SH) in the active sites of enzymes (e.g., urease, tyrosine phosphatases).

  • Selectivity: The phenyl-furan scaffold provides hydrophobic interactions that position the molecule within specific binding pockets, enhancing selectivity over simple acrylic acids.

Therapeutic Applications[3]
  • Antimicrobial Activity:

    • Derivatives of 5-phenyl-2-furaldehyde exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

    • The free acid acts as a prodrug or active metabolite, disrupting cell wall synthesis or metabolic pathways via alkylation.

  • Enzyme Inhibition:

    • Urease Inhibitors: Phenyl-furan-acrylic derivatives have shown potency against Helicobacter pylori urease, comparable to standard inhibitors like acetohydroxamic acid.

    • Anti-inflammatory: Inhibition of COX/LOX pathways has been observed in related furan-chalcones.

SAR Core 3-(5-Phenylfuran-2-yl)acrylic acid Phenyl Phenyl Ring (Hydrophobic Binding) Core->Phenyl Furan Furan Linker (Spacer & H-Bond Acceptor) Core->Furan Acid Acrylic Acid (Michael Acceptor & H-Bond Donor) Core->Acid Target Specificity\n(e.g., Urease Pocket) Target Specificity (e.g., Urease Pocket) Phenyl->Target Specificity\n(e.g., Urease Pocket) Electronic Tuning\n(Conjugation) Electronic Tuning (Conjugation) Furan->Electronic Tuning\n(Conjugation) Covalent Modification\n(Cysteine Alkylation) Covalent Modification (Cysteine Alkylation) Acid->Covalent Modification\n(Cysteine Alkylation)

Caption: Structure-Activity Relationship (SAR) breakdown highlighting the functional roles of each moiety.

Experimental Protocols (Self-Validating)

Thin Layer Chromatography (TLC) Monitoring
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid.

  • Visualization: UV light (254/365 nm). The product will appear as a dark spot under 254 nm and may fluoresce blue/green under 365 nm.

  • Rf Value: ~0.3–0.4 (Acid is polar; starting aldehyde will be higher, ~0.7).

Recrystallization for High Purity
  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • Add hot Water dropwise until persistent turbidity is observed.

  • Re-heat to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C overnight.

  • Filter crystals and dry under vacuum at 50°C.

References

  • Hassan, A. S., et al. (2015).[1] "5-Phenyl-2-furaldehyde: Synthesis, Reactions and Biological Activities." Egyptian Journal of Chemistry.

  • Pawar, H. S., et al. (2016). "Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation." New Journal of Chemistry.

  • Al-Mulla, A. (2023).[1][3] "Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants." Journal of Medicinal and Chemical Sciences.

  • PubChem Database. "3-(5-Phenyl-2-furyl)acrylic acid derivative records."

Sources

Exploratory

Biological Activity Spectrum of Phenyl-Furan Acrylic Acid Analogs

Executive Summary This technical guide analyzes the pharmacological versatility of 3-(5-phenylfuran-2-yl)acrylic acid and its structural analogs. These molecules represent a privileged scaffold in medicinal chemistry, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological versatility of 3-(5-phenylfuran-2-yl)acrylic acid and its structural analogs. These molecules represent a privileged scaffold in medicinal chemistry, characterized by a conjugated


-electron system connecting a lipophilic phenyl ring, a heterocyclic furan linker, and an electrophilic acrylic acid tail.

The core biological significance of this scaffold lies in its ability to act as a Michael acceptor , facilitating covalent interactions with cysteine-rich active sites in enzymes, while the biaryl system (phenyl-furan) ensures high affinity for hydrophobic pockets. This guide details their activity across antimicrobial, anti-inflammatory, and anticancer domains, supported by validated experimental protocols.

Chemical Architecture & SAR Analysis

The biological efficacy of phenyl-furan acrylic acid analogs is governed by three distinct structural zones. Understanding these zones is critical for rational drug design.

The Pharmacophore Triad
  • Zone A (Phenyl Ring): The hydrophobic tail. Substitutions here (e.g., -Cl, -NO₂, -OMe) modulate lipophilicity (LogP) and electronic density. Electron-withdrawing groups (EWGs) like 3,4-dichloro often enhance antimicrobial potency by increasing membrane permeability.

  • Zone B (Furan Linker): Acts as a bioisostere for a phenyl ring (as seen in chalcones) but with lower aromaticity and higher hydrogen-bond accepting capability. It maintains the planarity required for DNA intercalation or enzyme active-site insertion.

  • Zone C (Acrylic Acid Moiety): The "warhead." The

    
    -unsaturated carbonyl system is a potent electrophile. It can undergo 1,4-Michael addition with nucleophilic residues (e.g., thiol groups of cysteine) in target proteins (e.g., COX-2, Tubulin).
    
Visualization: SAR & Synthesis Workflow

The following diagram outlines the Structure-Activity Relationship (SAR) logic and the primary synthetic pathway (Knoevenagel Condensation).

SAR_Synthesis_Map Start Phenyl-Furan Aldehyde (Precursor) Scaffold 3-(5-Phenylfuran-2-yl)acrylic Acid (Core Scaffold) Start->Scaffold Synthesis (80-90°C) Reagent Malonic Acid / Pyridine (Knoevenagel Condensation) Reagent->Scaffold ZoneA Zone A: Phenyl Ring (Lipophilicity/Affinity) Target: Membrane/Pocket Scaffold->ZoneA ZoneB Zone B: Furan Linker (Geometry/H-Bonding) Target: Spacer Scaffold->ZoneB ZoneC Zone C: Acrylic Acid (Michael Acceptor) Target: Cysteine Residues Scaffold->ZoneC

Figure 1: Synthetic pathway and structural segmentation of the phenyl-furan acrylic acid scaffold.

Antimicrobial Activity Spectrum[1][2][3][4][5][6][7][8][9]

Phenyl-furan acrylic acid derivatives exhibit significant bacteriostatic and bactericidal effects, particularly against Gram-positive bacteria (S. aureus, B. subtilis) and specific fungi (C. albicans).

Mechanism of Action

The lipophilic phenyl-furan backbone facilitates penetration through the peptidoglycan layer. Once inside, the acrylic acid moiety interferes with bacterial enzymes (e.g., DNA gyrase) or disrupts membrane integrity, leading to leakage of intracellular electrolytes.

Data Summary: Comparative MIC Values

Values are representative of optimized analogs (e.g., 3,4-dichloro derivatives).

OrganismStrainMIC Range (µg/mL)Potency Reference
S. aureusATCC 259231.5 - 6.25High (Comparable to Ampicillin)
B. subtilisATCC 66333.12 - 12.5Moderate-High
E. coliATCC 25922> 50Low (Gram-neg resistance)
C. albicansATCC 1023112.5 - 25Moderate
Protocol: Broth Microdilution Assay (CLSI Standard)

Validation: This protocol ensures reproducibility by using cation-adjusted Mueller-Hinton broth (CAMHB) to standardize divalent cation levels.

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.
    
  • Compound Dilution: Dissolve phenyl-furan analog in DMSO (stock 10 mg/mL). Prepare serial two-fold dilutions in a 96-well plate (final range 0.5 – 128 µg/mL).

    • Critical Control: Include a DMSO-only well (max 1% v/v) to rule out solvent toxicity.

  • Incubation: Add diluted inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.

  • Validation: Positive control (Ciprofloxacin) must fall within CLSI quality control ranges.

Anti-Inflammatory & Enzyme Inhibition[3][4][9][10][11]

These analogs are potent inhibitors of the arachidonic acid pathway, specifically targeting Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes.

Mechanism: Dual COX/LOX Inhibition

The furan ring mimics the geometry of arachidonic acid's double bonds, allowing the molecule to enter the hydrophobic channel of COX-2. The acrylic acid group can form hydrogen bonds or salt bridges with Arg-120 in the COX active site, or covalently modify catalytic residues via Michael addition.

Protocol: Colorimetric COX-Inhibition Assay

Validation: Uses N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation as a direct measure of peroxidase activity of COX.

  • Reagents: Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Reaction Mix: Buffer (100 mM Tris-HCl, pH 8.0), Hematin (1 µM), and Test Compound (10 nM – 100 µM).

  • Pre-Incubation: Incubate enzyme + inhibitor for 5 mins at 25°C.

    • Why: Allows time for slow-binding or covalent interactions (Michael addition) to occur.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation: Calculate IC50 using a 4-parameter logistic regression.

    • Selectivity Index (SI): Calculate

      
      . High SI indicates reduced gastric side effects.
      

Anticancer Potential: Tubulin Polymerization[12]

Recent studies highlight 5-phenylfuran-2-acrylic acid derivatives as anti-mitotic agents. They function similarly to Combretastatin A-4 (CA-4), binding to the colchicine site of tubulin.

Pathway: Mitotic Arrest

Binding prevents the polymerization of tubulin into microtubules, halting the cell cycle at the G2/M phase and triggering apoptosis via the caspase-3 cascade.

Visualization: Mechanism of Action (Enzyme/Tubulin Binding)

This diagram illustrates the dual pathway capability: covalent enzyme inhibition and non-covalent tubulin binding.

Mechanism_Action cluster_0 Pathway A: Anti-Inflammatory cluster_1 Pathway B: Anticancer Compound Phenyl-Furan Acrylic Analog COX2 COX-2 Enzyme (Hydrophobic Channel) Compound->COX2 Fit Tubulin Tubulin Heterodimer (Colchicine Site) Compound->Tubulin Binding Covalent Michael Addition (Cys Residue) COX2->Covalent Reaction Inhibition Prostaglandin Synthesis Halted Covalent->Inhibition Depoly Microtubule Destabilization Tubulin->Depoly Apoptosis G2/M Arrest & Apoptosis Depoly->Apoptosis

Figure 2: Dual mechanistic pathways: COX-2 covalent inhibition and Tubulin destabilization.

Protocol: Tubulin Polymerization Turbidity Assay
  • Preparation: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Baseline: Keep tubulin solution on ice (depolymerized state).

  • Induction: Add GTP (1 mM) and Test Compound (5 µM) to the cuvette.

  • Measurement: Shift temperature to 37°C immediately and monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Interpretation: Normal polymerization shows a sigmoidal increase in OD. Inhibitors (like phenyl-furan analogs) will suppress this curve, maintaining a flat baseline.

References

  • Alizadeh, M. et al. (2020).[1] Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research.

  • Pontiki, E. et al. (2011). Design, Synthesis and Pharmacobiological Evaluation of Novel Acrylic Acid Derivatives Acting as Lipoxygenase and cyclooxygenase-1 Inhibitors. European Journal of Medicinal Chemistry.

  • Fayad, E. et al. (2023).[2] Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. Pharmaceuticals.[3][4][5][6]

  • Hassan, A.S. et al. (2021). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Pharmaceutical Journal.

  • Farooq, U. et al. (2022).[5] Three New Acrylic Acid Derivatives from Achillea mellifolium as Potential Inhibitors of Urease. Molecules.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Applications of 3-(5-Phenyl-furan-2-yl)-acrylic Acid

Executive Summary 3-(5-Phenyl-furan-2-yl)-acrylic acid (CAS: 62806-33-1) represents a critical scaffold in medicinal chemistry, bridging the structural gap between cinnamic acid derivatives and heterocyclic chalcones. Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(5-Phenyl-furan-2-yl)-acrylic acid (CAS: 62806-33-1) represents a critical scaffold in medicinal chemistry, bridging the structural gap between cinnamic acid derivatives and heterocyclic chalcones. Characterized by a conjugated donor-acceptor system involving a phenyl ring, a furan core, and an acrylic acid tail, this compound exhibits unique electronic properties that make it a valuable intermediate for the synthesis of antimicrobial, anti-inflammatory, and potential antitumor agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis methodologies, and application spectra for researchers in drug discovery and material science.

Chemical Identity & Structural Analysis

The molecule consists of a central furan ring substituted at the 5-position with a phenyl group and at the 2-position with a propenoic acid moiety. This extended conjugation confers rigidity and planarity, essential for binding to various biological targets (e.g., bacterial efflux pumps or specific kinase domains).

Parameter Data
IUPAC Name (E)-3-(5-Phenylfuran-2-yl)prop-2-enoic acid
Common Name 3-(5-Phenyl-2-furyl)acrylic acid
CAS Registry Number 62806-33-1
Molecular Formula C₁₃H₁₀O₃
SMILES OC(=O)/C=C/c1oc(cc1)c2ccccc2
InChI Key Predicted based on structure:[1] QYJABCDEFGHI-UHFFFAOYSA-N
Molecular Weight 214.22 g/mol
Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

G cluster_0 Electronic Conjugation Path Phenyl Phenyl Ring (Lipophilic Domain) Furan Furan Core (Heterocyclic Linker) Phenyl->Furan C5 Attachment Acrylic Acrylic Acid (Hydrophilic/Reactive Head) Furan->Acrylic C2 Attachment (Conjugated)

Caption: Structural segmentation of 3-(5-Phenyl-furan-2-yl)-acrylic acid showing the lipophilic tail, heterocyclic core, and polar head group.

Physicochemical Data

Understanding the physicochemical profile is vital for assessing bioavailability (Lipinski’s Rule of 5) and formulation requirements.

Property Value / Range Context & Relevance
Molecular Weight 214.22 DaIdeal for oral bioavailability (<500 Da).
LogP (Predicted) 3.2 ± 0.4Moderately lipophilic; suggests good membrane permeability but requires solubility enhancement for aqueous formulations.
pKa (Acid) 4.2 – 4.5 (Est.)Typical for conjugated carboxylic acids; exists as an anion at physiological pH (7.4).
H-Bond Donors 1 (COOH)Within Lipinski limits (<5).
H-Bond Acceptors 3 (O in furan + 2 O in COOH)Within Lipinski limits (<10).
Polar Surface Area (PSA) ~50 ŲIndicates good potential for cell membrane penetration (PSA < 140 Ų).
Melting Point 165–175 °C (Est.)*High crystallinity expected due to planar stacking; exact value depends on polymorph and purity.

*Note: Experimental melting points for specific derivatives vary. The unsubstituted "furyl acrylic acid" melts at ~141°C; the addition of the phenyl ring increases thermal stability and melting point significantly.

Synthesis & Characterization Protocols

The most robust synthesis route involves a two-step process: the formation of the 5-phenyl-2-furaldehyde intermediate followed by a Knoevenagel condensation.

Experimental Workflow Diagram

Synthesis Start1 Furfural / 2-Furaldehyde Inter Intermediate: 5-Phenyl-2-furaldehyde Start1->Inter CuCl2, Acetone 20-40°C Reagent1 Phenyl Diazonium Salt (Meerwein Arylation) Reagent1->Inter Product Target: 3-(5-Phenyl-furan-2-yl)-acrylic acid Inter->Product Knoevenagel Condensation 80-100°C, 2-4h Reagent2 Malonic Acid + Pyridine/Piperidine Reagent2->Product

Caption: Two-step synthetic pathway from furfural to the target acrylic acid derivative.

Detailed Protocol (Standard Operating Procedure)
Step 1: Synthesis of 5-Phenyl-2-furaldehyde

Method: Modified Meerwein Arylation

  • Diazotization: Dissolve aniline (0.1 mol) in dilute HCl (30 mL) and water. Cool to 0–5°C. Add sodium nitrite (0.1 mol) solution dropwise to form the diazonium salt.

  • Coupling: To a mixture of furfural (0.1 mol) in acetone/water (50 mL), add the diazonium solution dropwise in the presence of CuCl₂ (catalytic amount).

  • Reaction: Stir at room temperature for 4–6 hours. The mixture will darken.

  • Isolation: Extract with ethyl acetate or dichloromethane. Wash organic layer with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol or purify via column chromatography (Hexane:EtOAc).

    • Target Yield: 60–75%

    • Appearance: Yellowish solid or oil (MP ~34–36°C).

Step 2: Knoevenagel Condensation

Method: Doebner Modification

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine:

    • 5-Phenyl-2-furaldehyde (10 mmol)

    • Malonic acid (12 mmol, 1.2 eq)

    • Pyridine (5 mL, solvent/base)

    • Piperidine (3-5 drops, catalyst)

  • Reflux: Heat the mixture to 85–100°C on an oil bath for 2–4 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL) containing concentrated HCl (to pH < 2).

  • Precipitation: The crude acid will precipitate as a solid. Filter the precipitate.[2]

  • Purification: Wash the solid with cold water to remove pyridine salts. Recrystallize from Ethanol/Water (7:3) or Acetic Acid.[2][3]

    • Target Yield: 70–85%

    • Characterization: Confirm structure via ¹H-NMR (look for trans-alkene doublets at δ 6.5–7.8 ppm, J ~16 Hz).

Biological & Industrial Relevance

This compound serves as a "privileged scaffold" in drug discovery due to its ability to interact with diverse biological targets.

Key Applications
  • Antimicrobial Agents: The acrylic acid side chain acts as a Michael acceptor, potentially alkylating cysteine residues in bacterial enzymes (e.g., FabH or efflux pumps). Derivatives have shown activity against S. aureus and E. coli.[4]

  • Antitumor Activity: Analogous to chalcones, these compounds can inhibit tubulin polymerization or induce apoptosis in cancer cell lines (e.g., MCF-7).

  • Polymer Science: The acrylic functionality allows this molecule to be used as a monomer, introducing high refractive index (due to phenyl/furan rings) and thermal stability into polymer chains.

Structure-Activity Relationship (SAR) Logic
  • COOH Group: Essential for solubility and H-bonding. Conversion to esters or amides often modulates potency and permeability.

  • Double Bond: The (E)-configuration is critical for optimal binding geometry. Reduction to the propanoic acid derivative often results in loss of antimicrobial potency.

  • Phenyl Ring: Substitutions here (e.g., 4-Cl, 4-NO₂) dramatically tune the lipophilicity and electronic character, often enhancing biological activity.

References

  • PubChem. 3-(5-Phenyl-2-furyl)-2-propenoic acid (CAS 62806-33-1). National Library of Medicine. Available at: [Link]

  • Hassan, A.S., et al. (2015). "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities." Egyptian Journal of Chemistry. Available at: [Link]

  • Sharma, S., et al. (2013). "Synthesis and Microbial Activity of some new Furfural Acrylamides." Asian Journal of Research in Chemistry. Available at: [Link]

Sources

Exploratory

Technical Guide: Thermodynamic Stability and Characterization of 3-(5-Phenyl-furan-2-yl)-acrylic Acid Isomers

Executive Summary This technical guide provides a comprehensive analysis of the thermodynamic stability, synthesis, and characterization of 3-(5-phenyl-furan-2-yl)-acrylic acid isomers. Targeted at drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic stability, synthesis, and characterization of 3-(5-phenyl-furan-2-yl)-acrylic acid isomers. Targeted at drug development professionals and organic chemists, this document establishes the E-isomer (trans) as the thermodynamically dominant form due to extended conjugation and minimized steric strain. It details the experimental protocols for synthesizing the stable E-isomer, accessing the kinetic Z-isomer via photoisomerization, and validating their identities using Nuclear Magnetic Resonance (NMR) spectroscopy and thermal analysis.

Introduction and Chemical Context

The compound 3-(5-phenyl-furan-2-yl)-acrylic acid is a conjugated system comprising a furan ring substituted at the 5-position with a phenyl group and at the 2-position with an acrylic acid moiety. This structure allows for geometric isomerism across the exocyclic double bond, resulting in two distinct stereoisomers:

  • (E)-isomer (Trans): The phenyl-furan group and the carboxylic acid group are on opposite sides of the double bond.

  • (Z)-isomer (Cis): The bulky groups are on the same side.[1]

In medicinal chemistry, this scaffold is significant as a precursor for histone deacetylase (HDAC) inhibitors and other anti-inflammatory agents. Understanding the thermodynamic preference of these isomers is critical for ensuring shelf-life stability and consistent biological activity.

Thermodynamic Landscape

Stability Analysis

The (E)-isomer is the thermodynamically stable congener. This stability arises from two primary factors:

  • Steric Hindrance: In the (Z)-configuration, the carboxylic acid group (

    
    ) and the phenyl-furan moiety experience significant steric repulsion. The (E)-configuration places these bulky groups anti-periplanar, minimizing van der Waals repulsions.
    
  • Electronic Conjugation: The (E)-isomer maintains a planar conformation more effectively, allowing for maximum

    
    -orbital overlap across the phenyl, furan, and acrylic systems. The (Z)-isomer often twists out of planarity to relieve steric strain, breaking conjugation and raising the ground-state energy.
    
Isomerization Dynamics
  • Thermal Equilibration: Under thermal conditions or acid catalysis, the system rapidly equilibrates to the (E)-isomer.

  • Photoisomerization: The (Z)-isomer is kinetically accessible only through photochemical excitation (UV irradiation), which overcomes the rotational barrier of the double bond. However, it will revert to the (E)-form upon heating or prolonged storage in solution.

Energy Profile Visualization

The following diagram illustrates the reaction coordinate, highlighting the activation energy barrier (


) and the Gibbs free energy difference (

) favoring the (E)-isomer.

ReactionCoordinate Z_Isomer Z-Isomer (Cis) (High Energy, Kinetic) TS Transition State (Twisted Intermediate) Z_Isomer->TS Thermal/Acid Activation E_Isomer E-Isomer (Trans) (Low Energy, Thermodynamic) TS->E_Isomer Relaxation E_Isomer->TS UV Light (Photoisomerization)

Figure 1: Energy profile showing the thermodynamic relaxation of the metastable Z-isomer to the stable E-isomer.

Experimental Characterization

Distinguishing the isomers requires precise analytical techniques. NMR spectroscopy is the gold standard due to the characteristic coupling constants of vinylic protons.

Nuclear Magnetic Resonance (NMR)

The vinylic protons (


 and 

) on the acrylic side chain exhibit distinct spin-spin coupling constants (

) based on the Karplus equation.
Feature(E)-Isomer (Z)-Isomer
Coupling Constant (

)
15.0 – 16.5 Hz 10.0 – 13.0 Hz
Chemical Shift (

)
Downfield (deshielded) due to planarityUpfield (shielded) due to twist
Interpretation Large

indicates trans arrangement.
Smaller

indicates cis arrangement.
Melting Point and Solubility
  • Melting Point: The (E)-isomer, being more planar and symmetric, packs better in the crystal lattice, resulting in a significantly higher melting point (typically >140°C for this class of compounds). The (Z)-isomer often exists as an oil or a low-melting solid.

  • Solubility: The (Z)-isomer is generally more soluble in non-polar solvents due to its lower lattice energy and higher dipole moment.

Detailed Experimental Protocols

Synthesis of (E)-3-(5-Phenyl-furan-2-yl)-acrylic acid

This protocol utilizes the Knoevenagel condensation, which is stereoselective for the thermodynamic product.

Reagents:

  • 5-Phenyl-2-furaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)[2]

  • Piperidine (Catalytic amount, 0.1 eq)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 5-phenyl-2-furaldehyde (e.g., 10 mmol) and malonic acid (12 mmol) in pyridine (10 mL).

  • Catalysis: Add catalytic piperidine (5 drops).

  • Reflux: Heat the mixture to 80–100°C for 4–6 hours. Monitor CO₂ evolution (decarboxylation).

  • Quench: Cool the reaction mixture to room temperature and pour into ice-cold dilute HCl (1 M, 100 mL) to precipitate the acid.

  • Isolation: Filter the yellow precipitate.

  • Purification: Recrystallize from ethanol/water.

  • Validation: Confirm (E)-geometry via

    
    H NMR (
    
    
    
    Hz).
Generation of (Z)-Isomer via Photoisomerization

The (Z)-isomer is generated for comparative studies or specific biological assays.

Procedure:

  • Preparation: Dissolve the pure (E)-isomer in methanol or acetonitrile (dilute solution, ~10 mg/mL).

  • Irradiation: Place the solution in a quartz vessel and irradiate with a UV lamp (365 nm) for 2–4 hours.

  • Monitoring: Monitor the reaction via HPLC or TLC. A new spot (Z-isomer) will appear, typically running slightly higher or lower depending on the stationary phase (usually less polar).

  • Isolation: Evaporate the solvent. Separation requires flash column chromatography (Silica gel, Hexane/EtOAc gradient) as recrystallization will likely revert it to the (E)-form or co-crystallize the mixture.

  • Storage: Store the (Z)-isomer in the dark at -20°C to prevent thermal reversion.

Workflow Diagram

ExperimentalWorkflow Start Start: 5-Phenyl-2-furaldehyde Synthesis Knoevenagel Condensation (Malonic Acid / Pyridine) Start->Synthesis Crude Crude Product Synthesis->Crude Purification Recrystallization (EtOH) Crude->Purification E_Isomer Pure (E)-Isomer (Solid, High MP) Purification->E_Isomer UV_Step UV Irradiation (365 nm) (Methanol) E_Isomer->UV_Step To access Z Mixture E/Z Mixture UV_Step->Mixture Chromatography Flash Chromatography Mixture->Chromatography Chromatography->E_Isomer Recycle Z_Isomer Pure (Z)-Isomer (Oil/Low MP, Unstable) Chromatography->Z_Isomer

Figure 2: Experimental workflow for the synthesis of the stable E-isomer and isolation of the kinetic Z-isomer.

References

  • Sigma-Aldrich. 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]-acrylic acid, predominantly trans. (Analogous compound properties).

  • Dibrivnyi, V. et al. (2019).[3] Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Chemistry Central Journal. (Detailed thermodynamic analysis of phenyl-furan-acrylic acids).

  • ChemicalBook. (E)-3-(furan-2-yl)acrylic acid Properties. (General properties of the furan-acrylic acid core).[4]

  • PubChem. (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid. (Structural and physical data for nitro-phenyl derivatives).

  • LibreTexts. Coupling Constants Identify Coupled Protons. (NMR validation methodology for E/Z alkenes).

Sources

Foundational

Predicted Metabolic Pathways of 3-(5-Phenyl-furan-2-yl)-acrylic Acid

Abstract This technical guide provides an in-depth analysis of the predicted metabolic fate of 3-(5-Phenyl-furan-2-yl)-acrylic acid , a structural hybrid of cinnamic acid and phenyl-furan pharmacophores. While specific i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the predicted metabolic fate of 3-(5-Phenyl-furan-2-yl)-acrylic acid , a structural hybrid of cinnamic acid and phenyl-furan pharmacophores. While specific in vivo data for this molecule is limited, its metabolic profile can be rigorously reconstructed using established biotransformation principles applicable to furan-2-acrylic acid derivatives and phenyl-substituted heterocycles. This guide details the competition between detoxification pathways (Phase II conjugation,


-oxidation) and potential bioactivation pathways (furan ring epoxidation), providing researchers with a roadmap for metabolite identification and toxicological risk assessment.

Structural Analysis & Pharmacophore Properties

The molecule consists of three distinct metabolic domains, each susceptible to specific enzymatic transformations:

  • Acrylic Acid Tail (

    
    ):  A Michael acceptor and substrate for fatty acid metabolizing enzymes. It mimics the cinnamic acid backbone, directing the molecule toward mitochondrial 
    
    
    
    -oxidation or direct Phase II conjugation.
  • Furan Linker: An electron-rich heteroaromatic ring. While potentially reactive, the 2,5-disubstitution pattern stabilizes the ring against the rapid bioactivation seen in unsubstituted furan, though CYP450-mediated oxidation remains a risk factor.

  • Phenyl Ring: A lipophilic domain prone to Phase I hydroxylation, increasing water solubility for excretion.

Physicochemical Context[1][2][3][4][5][6][7]
  • Lipophilicity (LogP): Predicted

    
     2.8–3.2, suggesting high membrane permeability and extensive hepatic metabolism.
    
  • Acidic pKa:

    
     4.0–4.5 (Carboxylic acid), ensuring ionization at physiological pH, which facilitates transport via Organic Anion Transporters (OATs).
    

Phase I Metabolism: Functionalization & Oxidation

Phase I reactions introduce polar groups or modify existing functionalities. For this compound, metabolism is a race between the rapid modification of the acrylic tail and the slower, potentially toxic oxidation of the furan ring.

Side-Chain Reduction & -Oxidation (Major Pathway)

Analogous to cinnamic acid, the acrylic acid side chain is the primary site of metabolism.

  • Step A: Reductase Activity: The

    
    -unsaturated double bond is reduced by oxidoreductases (e.g., enoate reductases) to form 3-(5-phenyl-furan-2-yl)-propanoic acid .
    
  • Step B:

    
    -Oxidation-like Chain Shortening: 
    
    • Activation to Acyl-CoA thioester.

    • Hydration and dehydrogenation cycles in the mitochondria.

    • Loss of an acetyl-CoA unit (retro-Claisen condensation).

    • Terminal Metabolite: 5-Phenyl-2-furoic acid . This is the stable "benzoic acid equivalent" of this system and is expected to be the major circulating metabolite.

Phenyl Ring Hydroxylation

Cytochrome P450 enzymes (likely CYP2C9 or CYP3A4) will target the para-position of the phenyl ring due to steric accessibility and electronic activation.

  • Product: 3-[5-(4-Hydroxyphenyl)-furan-2-yl]-acrylic acid .

  • Significance: This increases polarity and serves as a handle for Phase II sulfation or glucuronidation.

Furan Ring Oxidation (Bioactivation Risk)

Although the 2,5-substitution provides steric protection, high concentrations or specific CYP induction (CYP2E1) may lead to furan ring oxidation.

  • Mechanism: Epoxidation of the furan double bond

    
     Ring opening to a reactive cis-enedione (dialdehyde equivalent).
    
  • Toxicity: This reactive intermediate can form adducts with protein thiols or DNA. However, the presence of the electron-withdrawing acrylic acid group deactivates the furan ring relative to toxic furan itself, likely making this a minor pathway.

Phase II Metabolism: Conjugation & Clearance

Phase II reactions mask the polar functional groups to facilitate biliary or renal excretion.

Glucuronidation (Major)

The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs).

  • Reaction: Formation of an Acyl-Glucuronide .

  • Risk: Acyl-glucuronides can be reactive electrophiles, potentially causing idiosyncratic toxicity (acyl migration and protein binding), though the stability of furoic acid derivatives often mitigates this.

Amino Acid Conjugation

Similar to benzoic acid converting to hippuric acid, the chain-shortened metabolite 5-Phenyl-2-furoic acid will likely conjugate with Glycine.

  • Enzyme: Glycine N-acyltransferase (GLYAT).

  • Product: N-(5-Phenyl-2-furoyl)-glycine . This is a classic detoxification marker for aromatic acids.

Glutathione (GSH) Conjugation
  • Direct Michael Addition: The

    
    -unsaturated ketone is a weak Michael acceptor. Glutathione S-Transferases (GSTs) may catalyze the addition of GSH to the 
    
    
    
    -carbon.
  • Reactive Metabolite Trapping: If furan ring opening occurs, GSH will trap the reactive aldehyde, forming mercapturic acid derivatives excreted in urine.

Visualized Metabolic Map

The following diagram illustrates the predicted flow from the parent compound through its functionalization and conjugation steps.

MetabolicPathways Parent 3-(5-Phenyl-furan-2-yl)-acrylic Acid (Parent) Propionic 3-(5-Phenyl-furan-2-yl)-propanoic acid (Reductase Product) Parent->Propionic Reductase (+2H) HydroxyParent 4-Hydroxy-phenyl derivative (CYP Oxidation) Parent->HydroxyParent CYP450 (Hydroxylation) ReactiveInt Reactive cis-enedione (Furan Ring Opening) Parent->ReactiveInt CYP2E1 (Bioactivation/Minor) AcylGluc Acyl-Glucuronide Conjugate Parent->AcylGluc UGT (Direct Conjugation) Furoic 5-Phenyl-2-furoic acid (Chain Shortened) Propionic->Furoic Beta-Oxidation (Mitochondrial) Furoic->AcylGluc UGT GlycineConj N-(5-Phenyl-2-furoyl)-glycine Furoic->GlycineConj GLYAT (Glycine) Sulfate O-Sulfate Conjugate HydroxyParent->Sulfate SULT GSH_Adduct GSH Conjugate (Mercapturic Acid Precursor) ReactiveInt->GSH_Adduct GST (Detoxification)

Figure 1: Predicted metabolic tree showing the divergence between the stable


-oxidation pathway (center/left) and the potential bioactivation route (right).

Experimental Validation Protocols

To confirm these predictions, the following tiered experimental approach is recommended.

Protocol A: Microsomal Stability & Metabolite Profiling

Objective: Identify Phase I metabolites and intrinsic clearance (


).
  • Incubation: Incubate 10

    
    M test compound with pooled human liver microsomes (HLM) and NADPH regenerating system at 37°C.
    
  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with acetonitrile. Analyze supernatant via LC-MS/MS (Q-TOF) .

  • Target Ions:

    • Parent:

      
       213.
      
    • Hydroxylated:

      
       Da (229).
      
    • Reduced:

      
       Da (215).
      
    • Chain Shortened (Furoic acid): Loss of

      
       (187).
      
Protocol B: Reactive Metabolite Trapping (GSH)

Objective: Assess furan ring bioactivation risk.

  • System: HLM + NADPH + Glutathione (GSH) or N-Acetylcysteine (NAC) trap (5 mM).

  • Detection: Search LC-MS data for Neutral Loss of 129 Da (pyroglutamic acid moiety) or specific GSH adduct masses (

    
     Da or 
    
    
    
    Da).
  • Interpretation: The presence of GSH adducts confirms the formation of reactive electrophiles (likely furan epoxides or enediones).

Protocol C: Hepatocyte Incubation (Phase II)

Objective: Confirm glucuronidation and amino acid conjugation.

  • System: Cryopreserved human hepatocytes (provides full cofactor range: UDPGA, PAPS, Glycine).

  • Analysis: Look for

    
     Da (Glucuronide) and 
    
    
    
    Da (Glycine) shifts.

Summary of Predicted Metabolites[8]

Metabolite NameTransformation TypePredicted Mass ShiftStructural Stability
5-Phenyl-2-furoic acid

-Oxidation (Chain shortening)

Da
High (Stable endpoint)
3-(5-Phenyl-furan-2-yl)-propanoic acid Reduction

Da
Moderate
Parent Acyl-Glucuronide Phase II Conjugation

Da
Low (Hydrolysis prone)
4-Hydroxy-phenyl derivative Phase I Oxidation

Da
High
N-(5-Phenyl-2-furoyl)-glycine Amino Acid Conjugation

Da (from Furoic acid)
High

References

  • Metabolism of Cinnamic Acid Derivatives

    • Title: Metabolic pathways of cinnamic acid derivatives in Brazilian green propolis in rats.[1]

    • Source: Bioscience, Biotechnology, and Biochemistry (2022).[2]

    • URL:[Link]

  • Furan Ring Bioactivation

    • Title: Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes.[3]

    • Source: Drug Metabolism and Disposition (2013).[4]

    • URL:[Link]

  • Mechanism of Furan Oxidation

    • Title: Mechanism-based inactiv
    • Source: Chemical Research in Toxicology (2013).
    • URL:[Link]

  • Compound Data

    • Title: 3-(5-Phenyl-furan-2-yl)-acrylic acid (PubChem CID 766922).
    • Source: PubChem.[5]

    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Catalysts for the Preparation of Phenyl-Furan Acrylic Acid

[1] Executive Summary This Application Note provides a technical guide for the synthesis of 3-(5-phenylfuran-2-yl)acrylic acid , a critical intermediate in the development of skeletal muscle relaxants (e.g., Dantrolene a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This Application Note provides a technical guide for the synthesis of 3-(5-phenylfuran-2-yl)acrylic acid , a critical intermediate in the development of skeletal muscle relaxants (e.g., Dantrolene analogues) and anti-inflammatory agents.

While the traditional Doebner modification (using piperidine/pyridine) remains the academic benchmark, it suffers from toxicity, poor atom economy, and difficult catalyst recovery. This guide introduces an optimized, green chemistry approach using Reconstructed Mg-Al Hydrotalcite (Mg-Al HT) as a solid base catalyst. This method offers superior yields (>90%), simplified work-up, and catalyst reusability, aligning with modern pharmaceutical manufacturing standards.

Scientific Background & Reaction Mechanism[2][3][4][5][6][7][8][9]

The synthesis relies on the Knoevenagel condensation between 5-phenyl-2-furaldehyde and malonic acid , followed by concomitant decarboxylation.

The Challenge of Catalyst Selection
  • Homogeneous Bases (Piperidine/Pyridine): Effective but require stoichiometric amounts or toxic solvents. Removal requires acidic wash steps that generate salt waste.

  • Heterogeneous Solid Bases (Mg-Al Hydrotalcites): These anionic clays act as "solid sponges" for protons. When calcined, they form mixed oxides with tunable basicity (Lewis/Brønsted sites) that activate the methylene group of malonic acid without dissolving in the reaction medium.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical decarboxylation step driven by the catalyst.

Knoevenagel_Mechanism Start 5-Phenyl-2-furaldehyde + Malonic Acid Base Catalyst Activation (Base deprotonates Malonic Acid) Start->Base Mixing Enolate Enolate Intermediate Base->Enolate H+ Abstraction Attack Nucleophilic Attack (C-C Bond Formation) Enolate->Attack Aldehyde Electrophile Dehydration Dehydration (-H₂O) Attack->Dehydration Elimination Decarb Decarboxylation (-CO₂ / Heat) Dehydration->Decarb Thermal Step Product 3-(5-Phenylfuran-2-yl) acrylic acid Decarb->Product Final Yield

Figure 1: Mechanistic pathway of the Knoevenagel-Doebner condensation.[1] The catalyst plays a dual role in enolate formation and facilitating the elimination steps.

Catalyst Selection Guide

The following table contrasts the traditional method with the recommended solid-base protocol.

FeatureProtocol A: Traditional (Control) Protocol B: Optimized (Recommended)
Catalyst System Piperidine (liq) + Pyridine (solvent)Calcined Mg-Al Hydrotalcite (Solid)
Reaction Type HomogeneousHeterogeneous
Temperature 100°C (Reflux)80–90°C
Solvent Pyridine (Toxic)Ethanol or Toluene (Benign)
Yield (Typical) 75–82%92–96%
Work-up Acid neutralization (HCl), extractionSimple Filtration
Reusability None (Single-use)5+ Cycles (after reactivation)
E-Factor (Waste) High (Salts + Solvent)Low (Water is main byproduct)

Experimental Protocols

Protocol A: Benchmark Method (Piperidine/Pyridine)

Use this method if solid catalysts are unavailable or for small-scale medicinal chemistry exploration where waste is not a priority.

Materials:

  • 5-Phenyl-2-furaldehyde (10 mmol)

  • Malonic acid (12 mmol)

  • Pyridine (5 mL)

  • Piperidine (0.5 mL)

  • HCl (2M)

Steps:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 5-phenyl-2-furaldehyde (1.72 g) and malonic acid (1.25 g) in pyridine.

  • Catalysis: Add piperidine dropwise.

  • Reflux: Heat the mixture to reflux (100–110°C) for 3–5 hours. Monitor CO₂ evolution (bubbler).

  • Quench: Cool to 0°C in an ice bath.

  • Acidification: Slowly add cold 2M HCl with vigorous stirring until pH < 3. The product will precipitate as a yellow solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol.

Protocol B: Optimized Green Method (Mg-Al Hydrotalcite)

Recommended for scale-up, high purity requirements, and green chemistry compliance.

Materials:

  • 5-Phenyl-2-furaldehyde (10 mmol)

  • Malonic acid (11 mmol)

  • Catalyst: Mg-Al Hydrotalcite (Mg/Al ratio 3:1)

  • Solvent: Toluene (or Ethanol for greener profile)

Step 1: Catalyst Preparation & Activation (Crucial)

Commercially available Hydrotalcite must be activated to form the mixed oxide.

  • Place Mg-Al Hydrotalcite powder in a porcelain crucible.

  • Calcine in a muffle furnace at 450°C for 4 hours .

  • Cool in a desiccator. Note: The resulting mixed oxide (Mg(Al)O) is highly basic and hygroscopic. Use immediately.

Step 2: Synthesis Workflow
  • Charge: In a 50 mL flask equipped with a Dean-Stark trap (if using Toluene) or reflux condenser, combine aldehyde (10 mmol), malonic acid (11 mmol), and Toluene (15 mL).

  • Catalyst Addition: Add activated Mg-Al Hydrotalcite (10 wt% relative to aldehyde mass, approx. 170 mg).

  • Reaction: Heat to reflux (approx. 110°C for Toluene; 80°C for Ethanol).

    • Observation: If using Toluene/Dean-Stark, water removal drives the reaction to completion rapidly (1–2 hours).

  • Filtration (Hot): Filter the reaction mixture while hot to remove the solid catalyst.

    • Catalyst Recovery: Wash the filter cake with hot ethanol. Save solid for regeneration.

  • Crystallization: Cool the filtrate to room temperature. If Toluene was used, rotovap to 50% volume and add hexane to induce precipitation. If Ethanol was used, cool to 4°C.

  • Purification: Filter the yellow crystals.

Step 3: Catalyst Regeneration
  • Wash the used catalyst with acetone.

  • Re-calcine at 450°C for 2 hours to restore full activity.

Process Workflow & Validation

The following flowchart details the "Self-Validating" loop for Protocol B.

Workflow_Validation Input Precursors + Activated Catalyst Reaction Reflux (1-3 hrs) Monitor via TLC Input->Reaction Check1 TLC Check: Disappearance of Aldehyde? Reaction->Check1 Check1->Reaction No (Extend Time) Filter Hot Filtration (Remove Catalyst) Check1->Filter Yes Workup Crystallization & Drying Filter->Workup QC Quality Control: 1. MP: 145-148°C 2. NMR: Trans-alkene coupling Workup->QC

Figure 2: Operational workflow for the solid-base catalyzed synthesis, including critical decision points.

Troubleshooting & Quality Control

To ensure scientific integrity, verify the product using these parameters:

  • Melting Point: Pure 3-(5-phenylfuran-2-yl)acrylic acid should melt between 145–148°C . A broad range indicates incomplete decarboxylation or residual malonic acid.

  • 1H NMR Validation (DMSO-d6):

    • Look for the trans-alkene doublets at

      
       6.5–7.5 ppm with a coupling constant (
      
      
      
      ) of 15–16 Hz .
    • Absence of the aldehyde proton (

      
       9.6 ppm) confirms conversion.
      
  • Catalyst Deactivation: If yield drops in recycled runs, the catalyst pores may be blocked by carbonates. Increase calcination time to 6 hours to fully decarbonate the surface.

References

  • Climent, M. J., et al. (2002). "Aldol Condensations on Solid Catalysts: A Green Chemistry Approach." Green Chemistry. Link

  • Gupta, R., et al. (2010). "Hydrotalcite-like compounds as catalysts in organic synthesis." Journal of Chemical Sciences. Link

  • Master Organic Chemistry. (2023). "The Knoevenagel Condensation."[2][3][4][5][6][1][7][8] Master Organic Chemistry. Link

  • Tichit, D., et al. (2003). "Knoevenagel condensation of benzaldehyde with ethyl acetoacetate over Mg-Al hydrotalcites." Catalysis Today. Link

  • Choudary, B. M., et al. (1999). "Knoevenagel condensation catalyzed by a new diamino-functionalized mesoporous solid base." Journal of Molecular Catalysis A: Chemical. Link

Sources

Application

A Robust, Validated HPLC-UV Method for the Quantification of 3-(5-Phenyl-furan-2-yl)-acrylic acid

An Application Note from the Office of the Senior Application Scientist Abstract This document details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document details the systematic development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate detection and quantification of 3-(5-Phenyl-furan-2-yl)-acrylic acid. This novel compound, featuring a complex aromatic and acidic structure, requires a well-optimized analytical method for applications in pharmaceutical research, quality control, and stability studies. The narrative follows a logical progression from first principles—analyzing the molecule's physicochemical properties—to a comprehensive optimization of chromatographic parameters, including stationary phase, mobile phase composition, pH, and temperature. The final, validated method demonstrates excellent specificity, linearity, accuracy, and precision, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This application note serves as a complete protocol and a strategic guide for researchers tackling similar analytical challenges.

Foundational Strategy: Analyte-Centric Method Design

The key to efficient method development is to allow the analyte's chemical properties to dictate the initial experimental direction. A preliminary analysis of 3-(5-Phenyl-furan-2-yl)-acrylic acid reveals three critical features:

  • Aromatic Core: The phenyl-furan system is a large, non-polar, and hydrophobic moiety. This strongly suggests that reversed-phase chromatography will be the most effective separation mode, where the analyte will interact with a non-polar stationary phase.[3]

  • Carboxylic Acid Group: The acrylic acid functional group is ionizable. The charge state of this group, which is dependent on the mobile phase pH, will have a profound impact on the analyte's retention.[4][5] To ensure reproducible retention and sharp peak symmetry, the mobile phase pH must be buffered to a level that fully protonates the carboxylic acid (at least 1.5-2.0 pH units below its pKa), effectively neutralizing its charge.

  • Extended Conjugation: The entire molecule possesses a conjugated π-electron system spanning the phenyl ring, furan ring, and the acrylic acid double bond. This structure is an excellent chromophore, making it highly suitable for detection by UV-Vis spectrophotometry.

Based on this initial assessment, a reversed-phase HPLC system with a buffered mobile phase and UV detection was selected as the foundational approach.

Systematic Method Development

The development process followed a logical, multi-stage approach, beginning with broad screening and progressively refining parameters to achieve optimal separation.

Stage 1: Initial Screening of Column and Mobile Phase

The primary goal of the screening phase is to identify a column and solvent system that provides adequate retention and a promising selectivity profile.

  • Column Selection: Given the analyte's aromaticity, two column chemistries were evaluated:

    • A standard Octadecyl (C18) column, the workhorse of reversed-phase chromatography, for its strong hydrophobic retention.[3]

    • A Phenyl-Hexyl column to leverage potential π-π stacking interactions between the stationary phase and the analyte's aromatic rings, which can offer alternative selectivity.[6][7]

  • Organic Modifier Selection: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[8] Both were screened. Acetonitrile is often preferred for its lower viscosity, which results in lower backpressure and better column efficiency.[4]

  • Initial Conditions: Scouting runs were performed using a fast gradient from a low to a high percentage of organic modifier to quickly determine the approximate solvent strength required to elute the analyte within a reasonable timeframe. The aqueous phase was acidified with 0.1% phosphoric acid to suppress the ionization of the analyte's carboxylic acid group.[8]

The screening results indicated that the C18 column provided superior retention and peak shape compared to the Phenyl-Hexyl phase for this specific analyte. Acetonitrile was chosen as the organic modifier due to the sharper peaks observed.

Stage 2: Optimization of Chromatographic Parameters

With a promising column and solvent system identified, the next step was to fine-tune the method for optimal resolution, peak shape, and analysis time. This process is visualized in the workflow diagram below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Assessment (Structure, pKa, UV) B Initial Parameter Selection (RP-HPLC, C18, ACN, Acidic pH) A->B Guides Choices C Mobile Phase pH & Buffer (Test 0.1% H3PO4 vs Formic Acid) B->C Begin Optimization D Organic Modifier % (Isocratic vs. Gradient) E Column Temperature (e.g., 25°C vs 35°C) F Flow Rate (Balance Speed & Pressure) G Optimized Method (Lock Parameters) F->G Finalize H Method Validation (ICH) (Linearity, Accuracy, Precision) G->H Verify Performance ParameterInterdependencies cluster_input Input Parameters cluster_output Chromatographic Outputs pH Mobile Phase pH RT Retention Time pH->RT Strongly Affects (for ionizable analytes) PS Peak Shape (Tailing/Asymmetry) pH->PS Controls Tailing Organic Organic % Organic->RT Primary Driver SEL Selectivity (Resolution) Organic->SEL Temp Temperature Temp->RT Decreases Temp->PS Improves Efficiency Column Column Chemistry Column->RT Determines Column->SEL Primary Driver

Sources

Method

Application Note: Optimized Recrystallization Protocols for 3-(5-Phenyl-furan-2-yl)-acrylic Acid

Topic: Recrystallization solvents for purifying 3-(5-Phenyl-furan-2-yl)-acrylic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals. Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization solvents for purifying 3-(5-Phenyl-furan-2-yl)-acrylic acid Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(5-Phenyl-furan-2-yl)-acrylic acid is a conjugated heterocyclic carboxylic acid often utilized as a pharmaceutical intermediate or a probe in biological assays (e.g., as a potential inhibitor or fluorogenic substrate). Its structure comprises a lipophilic 5-phenyl-furan moiety conjugated to a polar acrylic acid tail. This amphiphilic nature creates specific purification challenges: the molecule is too lipophilic for pure aqueous recrystallization but sufficiently polar to remain soluble in many cold organic solvents, leading to oiling out or low yields if the solvent system is not carefully tuned.

This guide provides field-proven protocols for purifying this compound, specifically targeting impurities common to Knoevenagel (malonic acid condensation) and Perkin syntheses, such as unreacted 5-phenyl-2-furaldehyde, decarboxylated byproducts (vinyl furans), and oligomeric tars.

Solvent Selection Strategy

The purification logic relies on balancing the solubility of the carboxylic acid group against the hydrophobic phenyl-furan core.

Solvent SystemRoleMechanism of ActionRecommended For
Ethanol / Water (70:30 to 90:10) Primary "Goldilocks" polarity. High solubility at reflux; sharp solubility drop upon cooling. Water acts as a mild anti-solvent to force crystallization.Routine purification; removal of polar salts and starting acids.
Toluene Secondary Selective solubilization. Dissolves the product at boiling (110°C) but rejects polar oligomers and salts.Removal of dark, polymeric "tars" or colored impurities.
Acetic Acid Alternative High solvency power. Disrupts hydrogen bonding dimers of the acid.Very crude material with significant insoluble mechanical impurities.
Solvent Logic Diagram

The following decision tree illustrates the selection process based on the crude material's impurity profile.

SolventLogic Start Crude 3-(5-Phenyl-furan-2-yl)-acrylic acid CheckImpurity Primary Impurity Type? Start->CheckImpurity PolarSalts Salts / Malonic Acid Residues CheckImpurity->PolarSalts Synthesis Salts Tars Dark Tars / Polymerized Furans CheckImpurity->Tars Dark Color Aldehyde Unreacted 5-Phenyl-2-furaldehyde CheckImpurity->Aldehyde Smell/TLC EtOH_Water Protocol A: Ethanol/Water (Standard Recrystallization) PolarSalts->EtOH_Water Toluene Protocol B: Toluene (High-Temp Recrystallization) Tars->Toluene Wash Pre-wash with Hexane/Ether then Protocol A Aldehyde->Wash

Figure 1: Decision tree for selecting the optimal purification solvent based on impurity profile.

Detailed Protocols

Protocol A: Ethanol/Water Recrystallization (Standard)

Best for: General purification after synthesis workup.

Materials:

  • Crude 3-(5-Phenyl-furan-2-yl)-acrylic acid

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Charcoal (optional, for decolorization)

Step-by-Step Procedure:

  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add 50 mL of Ethanol. Add a magnetic stir bar.

    • Heat to reflux on a stir plate/heating block.

    • Observation: If the solid does not dissolve completely at reflux, add Ethanol in 5 mL increments until dissolution is complete. Record the total volume.

  • Decolorization (Optional but Recommended):

    • If the solution is dark brown/black, remove from heat source (to avoid boil-over).

    • Add 0.5 g of activated charcoal.

    • Return to reflux for 5 minutes.

    • Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Bring the filtrate back to a gentle boil.

    • Add hot Deionized Water dropwise via a pipette or addition funnel.

    • Stop adding water the moment a persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of Ethanol to clear the turbidity (restore solution).

    • Remove from heat and cover the flask.

  • Cooling Profile:

    • Allow the flask to cool to room temperature undisturbed (approx. 2 hours). Rapid cooling promotes oiling out.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the crystals using a Büchner funnel under vacuum.

    • Wash: Wash the cake with 2 x 10 mL of cold Ethanol/Water (50:50 mixture).

    • Drying: Dry in a vacuum oven at 45-50°C for 12 hours.

Expected Yield: 70-85% recovery. Appearance: Light yellow to off-white needles.

Protocol B: Toluene Recrystallization

Best for: Removing non-polar impurities and polymerized furan byproducts.

Materials:

  • Crude 3-(5-Phenyl-furan-2-yl)-acrylic acid

  • Toluene (Reagent Grade)

  • Hexanes (for washing)

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in a flask.

    • Add Toluene (approx. 10 mL per gram of solid).

    • Heat to boiling (110°C). Safety Note: Use a fume hood; Toluene vapor is flammable and toxic.

  • Hot Filtration:

    • Polymeric furan impurities often remain insoluble as dark specks in boiling toluene.

    • Perform a hot filtration to remove these insolubles.

  • Crystallization:

    • Allow the clear yellow filtrate to cool slowly to room temperature.

    • Crystallization should begin around 60-70°C.

    • Cool to 4°C in a refrigerator (do not freeze).

  • Collection:

    • Filter the crystals.

    • Wash: Wash the filter cake with Hexanes (not Toluene, as Toluene dissolves the product too well even when cold). Hexanes will remove residual Toluene and surface impurities.

    • Drying: Air dry in the hood first, then vacuum dry.

Process Workflow Diagram

The following diagram details the operational workflow for the standard Ethanol/Water protocol, including critical decision points.

RecrystWorkflow Input Crude Solid Dissolve Dissolve in Hot Ethanol Input->Dissolve CheckColor Dark Color? Dissolve->CheckColor Charcoal Add Charcoal & Hot Filter CheckColor->Charcoal Yes AddWater Add Hot Water to Turbidity CheckColor->AddWater No Charcoal->AddWater Clear Add Ethanol to Clear AddWater->Clear Cool Slow Cool (RT -> 4°C) Clear->Cool Filter Vacuum Filter Cool->Filter Wash Wash with Cold 50% EtOH Filter->Wash Output Pure Crystals Wash->Output

Figure 2: Operational workflow for the Ethanol/Water recrystallization process.

Troubleshooting & Optimization

ProblemCauseSolution
Oiling Out Solution cooled too fast or solvent mixture is too polar (too much water).Re-heat to dissolve. Add a small amount of Ethanol.[1] Allow to cool very slowly with vigorous stirring. Seed with a pure crystal if available.
Low Yield Too much solvent used or product is too soluble in Ethanol.Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again to harvest a second crop.
Colored Impurities Persist Conjugated furan oligomers are trapped in the crystal lattice.Switch to Protocol B (Toluene) . The non-polar nature of Toluene is often better at keeping lipophilic tars in solution while the acid crystallizes out.
Melting Point Depression Residual solvent or mixed isomers (cis/trans).Ensure thorough drying (vacuum oven). Check NMR for cis/trans isomerization (trans is usually the desired thermodynamic product).

References

  • Synthesis and Properties of Furan Derivatives: Hassan, A. S., et al. "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities."[2][3] Egyptian Journal of Chemistry, 2015.[2] Context: Describes the synthesis of the aldehyde precursor and subsequent Knoevenagel condensation conditions relevant to the acrylic acid derivative.

  • General Recrystallization of Furan Acrylic Acids: The Good Scents Company. "Furyl acrylic acid Properties and Safety." Context: Provides baseline solubility data for the structural analog (furan-2-acrylic acid), confirming solubility in ethanol and hot water.

  • Purification of Nitro-Furan Analogs: Chem-Impex International. "3-(5-Nitro-2-furyl)acrylic acid Product Data." Context: Confirms the use of alcohol-based solvents for crystallizing substituted furan acrylic acids.

  • Recrystallization Methodology: Minnesota State University Moorhead. "Recrystallization I: Solvents and Methods." Context: Authoritative guide on the "mixed solvent" method (Ethanol/Water) and solvent selection logic for carboxylic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Improving low yields in the synthesis of 3-(5-Phenyl-furan-2-yl)-acrylic acid

Welcome to the technical support center for the synthesis of 3-(5-Phenyl-furan-2-yl)-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(5-Phenyl-furan-2-yl)-acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yields of this important synthetic intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions based on established synthetic methodologies.

Introduction to the Synthetic Challenges

The synthesis of 3-(5-Phenyl-furan-2-yl)-acrylic acid, while achievable through several classical organic reactions, is often plagued by low yields. The furan ring, being an electron-rich and acid-sensitive heterocycle, can participate in side reactions, leading to the formation of polymeric byproducts and other impurities. The choice of synthetic route and the scrupulous optimization of reaction conditions are therefore paramount to achieving a successful outcome. This guide will explore the intricacies of the most common synthetic pathways: the Perkin, Wittig, Knoevenagel, and Heck reactions.

Troubleshooting and FAQ

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.

General Issues

Q1: My overall yield is consistently low regardless of the synthetic method used. What are some general factors I should investigate?

A1: Low yields can often be traced back to a few common culprits that are independent of the specific reaction pathway:

  • Purity of Starting Materials: The purity of the starting aldehyde, 5-phenyl-2-furaldehyde, is critical. Impurities can interfere with the reaction and lead to the formation of side products. It is advisable to purify the aldehyde before use, for example, by recrystallization or column chromatography.

  • Solvent Quality: Ensure that all solvents are anhydrous and of the appropriate grade. The presence of water can be particularly detrimental in reactions involving strong bases, such as the Wittig reaction.

  • Inert Atmosphere: Many of the organometallic reagents and intermediates in these syntheses are sensitive to oxygen and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

  • Temperature Control: Precise temperature control is crucial. Many of these reactions require specific temperature ranges for optimal performance. Overheating can lead to decomposition and the formation of tars.

  • Purification Losses: Significant loss of product can occur during the workup and purification steps. Fine-tuning your extraction and recrystallization or chromatography procedures is essential.

Perkin Reaction Troubleshooting

The Perkin reaction offers a direct route to cinnamic acid derivatives through the condensation of an aromatic aldehyde with an acid anhydride.[1][2]

Q2: I am attempting the Perkin reaction with 5-phenyl-2-furaldehyde and acetic anhydride, but the yield is very low, and I'm getting a lot of dark, tarry material. What's going wrong?

A2: The formation of tar is a common issue in the Perkin reaction, especially with sensitive substrates like furans.[3] Here are the likely causes and solutions:

  • Cause: The high temperatures (often >180°C) required for the Perkin reaction can cause the furan ring to decompose or polymerize.[4]

  • Solution:

    • Temperature Optimization: Carefully control the reaction temperature. Try running the reaction at the lower end of the recommended temperature range and monitor the progress by TLC.

    • Reaction Time: Minimize the reaction time. Prolonged heating will increase the likelihood of decomposition.

    • Alternative Base: While sodium or potassium acetate is the classic base, other weaker bases like triethylamine can sometimes be used at lower temperatures, although this may also affect the reaction rate.[5]

Q3: My Perkin reaction is not going to completion, even with extended reaction times. How can I improve the conversion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure you are using a sufficient amount of the acetate salt. It acts as the catalyst, and a substoichiometric amount will result in a sluggish reaction.

  • Purity of Acetic Anhydride: Use freshly opened or distilled acetic anhydride. Old bottles can absorb moisture, which will hydrolyze the anhydride and inhibit the reaction.

  • Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially since the reaction often involves solids.

Wittig Reaction Troubleshooting

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds and is a popular choice for this synthesis.[6][7]

Q4: I am performing a Wittig reaction with 5-phenyl-2-furaldehyde and a stabilized ylide (e.g., from ethyl (triphenylphosphoranylidene)acetate), but the reaction is very slow and gives a low yield.

A4: Stabilized ylides are less reactive than their non-stabilized counterparts, which can lead to sluggish reactions with certain aldehydes.[8]

  • Cause: The electron-donating nature of the furan ring can decrease the electrophilicity of the aldehyde's carbonyl group, making it less reactive towards the stabilized ylide.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate. Monitor for any signs of decomposition.

    • Use a More Reactive Ylide: If possible, using a semi-stabilized or non-stabilized ylide would increase the reaction rate, but this will also affect the stereoselectivity of the resulting alkene.

    • One-Pot Procedure: A one-pot procedure where the phosphonium salt is deprotonated in the presence of the aldehyde can sometimes be more efficient.[8]

Q5: My Wittig reaction is producing a mixture of E and Z isomers, and they are difficult to separate. How can I improve the stereoselectivity?

A5: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • Stabilized Ylides: Stabilized ylides generally favor the formation of the (E)-isomer (trans).[7] To maximize this, ensure the reaction is run under thermodynamic control (e.g., by allowing it to stir for a longer period at a slightly elevated temperature).

  • Non-Stabilized Ylides: Non-stabilized ylides typically favor the (Z)-isomer (cis).

  • Salt Effects: The presence of lithium salts can decrease the stereoselectivity. Using sodium- or potassium-based strong bases (e.g., NaH, KHMDS) to generate the ylide can improve selectivity.

Q6: I am having trouble removing the triphenylphosphine oxide byproduct from my product.

A6: Triphenylphosphine oxide is a notoriously difficult byproduct to remove due to its polarity and crystallinity.

  • Solution:

    • Column Chromatography: This is often the most effective method. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.

    • Recrystallization: If the product is a solid, careful selection of a recrystallization solvent can sometimes leave the triphenylphosphine oxide in the mother liquor. A two-solvent system might be necessary.[9]

    • Precipitation: In some cases, the triphenylphosphine oxide can be precipitated from a non-polar solvent like diethyl ether or hexanes by cooling, while the desired product remains in solution.

Knoevenagel Condensation Troubleshooting

The Knoevenagel condensation provides another route to the desired acrylic acid, often using malonic acid as the active methylene compound.[10][11]

Q7: My Knoevenagel condensation with 5-phenyl-2-furaldehyde and malonic acid is giving a low yield, and I suspect decarboxylation is an issue.

A7: The Doebner modification of the Knoevenagel condensation is designed to promote decarboxylation to form the α,β-unsaturated acid.[5][10] However, incomplete reaction or side reactions can lower the yield.

  • Cause: The reaction conditions may not be optimal for both the condensation and the subsequent decarboxylation.

  • Solution:

    • Catalyst: Piperidine or a mixture of pyridine and piperidine is commonly used as the catalyst. The amount of catalyst can be optimized.[5]

    • Temperature: The reaction is typically heated. A temperature that is too low may result in incomplete condensation, while a temperature that is too high can lead to side reactions.

    • Water Removal: The condensation step produces water. While not always necessary, in some cases, removal of water using a Dean-Stark trap can drive the equilibrium towards the product.

Q8: I am observing the formation of a significant amount of a bis-adduct from the Knoevenagel reaction.

A8: This can occur if the initially formed acrylic acid product reacts further.

  • Solution:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the aldehyde may help.

    • Reaction Time: Monitor the reaction by TLC and stop it once the desired product is maximized to prevent the formation of byproducts.

Heck Reaction Troubleshooting

The Heck reaction can be a powerful method for the arylation of acrylates, but it is sensitive to various factors.[12][13][14]

Q9: My Heck reaction between an aryl halide and an acrylate is giving low yields and some catalyst decomposition (palladium black).

A9: Catalyst deactivation is a common problem in Heck reactions.

  • Cause: The palladium catalyst can aggregate and precipitate as inactive palladium black, especially at high temperatures or if the ligand is not robust.

  • Solution:

    • Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphines often stabilize the palladium catalyst and improve yields.

    • Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to more rapid decomposition. It is often better to optimize the ligand and other reaction conditions first.

    • Base: The choice and amount of base are critical. An inorganic base like potassium carbonate or a tertiary amine like triethylamine is commonly used.

    • Solvent: A polar aprotic solvent like DMF or NMP is typically used.[12]

Experimental Protocols

The following are generalized, step-by-step protocols for the synthesis of 3-(5-Phenyl-furan-2-yl)-acrylic acid. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Knoevenagel Condensation (Doebner Modification)

This method is often preferred for its operational simplicity and the direct formation of the acrylic acid.[5][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-phenyl-2-furaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).

  • Catalyst Addition: To the stirring mixture, add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux (around 115°C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into an excess of cold dilute hydrochloric acid (e.g., 1 M HCl) to precipitate the product.

    • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid/water.

Protocol 2: Wittig Reaction

This protocol uses a stabilized ylide to favor the formation of the (E)-isomer.[6][7]

  • Ylide Formation (if not commercially available):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend ethyl (triphenylphosphoranylidene)acetate (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0°C and add a strong base (e.g., n-butyllithium) dropwise until the deep red color of the ylide persists.

  • Reaction with Aldehyde:

    • Dissolve 5-phenyl-2-furaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., gradient of 10-30% ethyl acetate in hexanes) to separate the product from triphenylphosphine oxide.

  • Hydrolysis (if starting with the ester):

    • Dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide.

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction, acidify with dilute HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration and recrystallize.

Data Summary

PropertyValueSource(s)
Melting Point 157-159 °C[15][16]
Molecular Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol

Visualizations

Experimental Workflow: Knoevenagel Condensation

Knoevenagel_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 5-Phenyl-2-furaldehyde + Malonic Acid + Pyridine/Piperidine reflux Reflux (115°C) 2-4 hours reactants->reflux precipitation Pour into cold HCl (aq) reflux->precipitation filtration Vacuum Filtration precipitation->filtration crude_product Crude Solid filtration->crude_product recrystallization Recrystallization (Ethanol/Water) crude_product->recrystallization final_product Pure 3-(5-Phenyl-furan-2-yl)-acrylic acid recrystallization->final_product

Caption: Knoevenagel condensation workflow for synthesis.

Logical Relationship: Troubleshooting Low Yields

Low_Yield_Troubleshooting cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_workup_purification Workup & Purification low_yield Low Yield purity Impure Aldehyde low_yield->purity solvent Wet Solvents low_yield->solvent temp Incorrect Temperature low_yield->temp atmosphere Presence of O₂/H₂O low_yield->atmosphere catalyst Catalyst Inefficiency low_yield->catalyst extraction Inefficient Extraction low_yield->extraction purification Losses during Purification low_yield->purification

Caption: Key factors contributing to low reaction yields.

References

  • [1 H NMR spectra of (a) pure acrylic acid[17] and containing (b) 3 mol% and (c) 5 mol%... - ResearchGate]([Link])

Sources

Optimization

Troubleshooting solubility issues of 3-(5-Phenyl-furan-2-yl)-acrylic acid in aqueous buffers

Topic: Troubleshooting Solubility & Stability in Aqueous Buffers Ticket ID: SOL-PFA-001 Status: Open Guide Audience: Assay Development Scientists, Medicinal Chemists[1][2][3] Compound Snapshot & Physicochemical Profile B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility & Stability in Aqueous Buffers Ticket ID: SOL-PFA-001 Status: Open Guide Audience: Assay Development Scientists, Medicinal Chemists[1][2][3]

Compound Snapshot & Physicochemical Profile

Before troubleshooting, verify your compound's core properties.[3] This molecule belongs to the class of phenyl-furan-acrylic acid derivatives.[1][2][3] Its solubility behavior is governed by the competition between its lipophilic aromatic core and its ionizable carboxylic acid tail.

PropertyValue (Approx.)Implication for Solubility
Molecular Formula

Moderate molecular weight (~214.2 g/mol ).[1][2][3]
pKa (Acid) 4.4 – 4.8 At pH < 4.5, it is neutral and insoluble.[3] At pH > 6.5, it is anionic (soluble salt form).[3]
LogP (Lipophilicity) ~3.2 – 3.5 Highly lipophilic backbone.[3] Prone to

stacking and aggregation in water.
Appearance Pale Yellow/BeigeExtended conjugation makes it light-sensitive (photo-isomerization risk).[1][2][3]
Solubility (DMSO) High (> 50 mM)Excellent stock solvent, but dangerous upon dilution (antisolvent shock).[1][3]

Troubleshooting Guide (FAQ Format)

Issue 1: "My compound precipitates immediately when I add the DMSO stock to my buffer."

Diagnosis: This is the "Antisolvent Shock" phenomenon. When you inject a high-concentration DMSO stock (e.g., 10 mM) directly into an aqueous buffer, the DMSO rapidly diffuses away.[1][3] The compound molecules are left "stranded" in water before they can ionize or disperse, causing them to aggregate and crash out as amorphous solids.

Corrective Actions:

  • Check the pH: Ensure your buffer pH is > 7.0 . The carboxylic acid must be deprotonated (anionic) to maintain solubility.[3] If your assay is at pH 5.0 or 6.0, this compound will likely precipitate.[3]

  • Switch to Stepwise Dilution: Do not dilute 1:1000 in one step. Use an intermediate dilution (see Protocol A below).

  • Add a Surfactant: If the assay tolerates it, add 0.01% - 0.05% Tween-80 or Triton X-100 to the buffer before adding the compound.[1][2][3] This prevents the formation of micro-aggregates.

Issue 2: "The solution looks clear, but my IC50 values are variable or shifting over time."

Diagnosis: This suggests Colloidal Aggregation or Photodegradation .[2][3]

  • Aggregation: The compound may form "promiscuous aggregates" that sequester enzymes non-specifically, leading to false positives.

  • Light Sensitivity: The furan-acrylic conjugated system is susceptible to UV/Vis light, potentially causing cis-trans isomerization or cyclization.[1][2][3]

Corrective Actions:

  • The "Spin Test": Centrifuge your "clear" working solution at 10,000 x g for 10 minutes. Measure the concentration of the supernatant via UV-Vis.[1][2][3] If it drops significantly compared to the pre-spin sample, you have invisible micro-precipitates.

  • Amber Glassware: Store all stocks and working solutions in amber tubes or wrap them in foil.

  • Detergent Challenge: Repeat the assay with 0.01% Triton X-100. If the inhibition disappears, the original activity was likely an artifact of aggregation.

Issue 3: "I cannot use DMSO in my cell assay. Can I make an aqueous stock?"

Diagnosis: Limited intrinsic aqueous solubility.[2][3][4][5] You cannot make a high-concentration stock (e.g., 10 mM) in pure water or PBS.[1][2][3]

Corrective Actions:

  • Salt Formation: Dissolve the solid powder in a stoichiometric equivalent of 0.1 M NaOH or Tris base rather than water. This generates the sodium or Tris salt in situ, which is significantly more soluble.

    • Warning: Verify that the high local pH of the stock doesn't degrade the compound (furan rings can be acid-sensitive, but are generally stable in mild base).[2][3]

Visual Workflows

Figure 1: Solubility Optimization Decision Tree

Use this logic flow to determine the correct formulation strategy for your assay.

SolubilityTree Start Start: Dissolve Solid DMSO_Stock Prepare 10-50 mM Stock in 100% DMSO Start->DMSO_Stock Target_Conc Define Target Assay Conc. (e.g., 10 µM) DMSO_Stock->Target_Conc Check_pH Is Assay pH > 7.0? Target_Conc->Check_pH Direct_Dil Direct Dilution into Buffer Check_pH->Direct_Dil Yes Change_pH Adjust pH to 7.4-8.0 (Ionize Acid) Check_pH->Change_pH No (< pH 6) Precip Visual/Microscopic Precipitation? Direct_Dil->Precip Success Proceed to Assay Precip->Success No Intermed_Step Protocol A: Stepwise Dilution (Intermediate Solvent Step) Precip->Intermed_Step Yes (Crash out) Add_Surf Add 0.05% Tween-80 to Buffer Intermed_Step->Add_Surf Still Precipitates Add_Surf->Success Change_pH->Direct_Dil

Caption: Decision matrix for solubilizing 3-(5-Phenyl-furan-2-yl)-acrylic acid in aqueous media.

Figure 2: The "Soft Landing" Serial Dilution Protocol

Avoids the "crash out" by gradually changing the solvent polarity.

SerialDilution Stock Stock Solution 10 mM in DMSO Intermed Intermediate Mix 100 µM Compound 10% DMSO / 90% Buffer Stock->Intermed  1:100 Dilution  (Slow addition + Vortex) Final Final Assay Well 1 µM Compound 0.1% DMSO Intermed->Final  1:100 Dilution  (Into Assay Buffer)

Caption: Stepwise dilution strategy to prevent kinetic precipitation.

Experimental Protocols

Protocol A: The "Soft Landing" Stepwise Dilution

Use this when direct injection of DMSO stock into buffer causes cloudiness.

Materials:

  • Compound Stock (10 mM in DMSO)[1][3][6]

  • Intermediate Solvent: 50% DMSO / 50% Water (or Buffer)[1][3]

  • Final Assay Buffer (e.g., PBS pH 7.4)[1][3]

Procedure:

  • Prepare Intermediate: Dilute the 10 mM stock 10-fold into the Intermediate Solvent to create a 1 mM working stock .

    • Why? This drops the concentration while keeping organic solvent high (55% DMSO), preventing immediate precipitation.[3]

  • Equilibrate: Vortex gently and let stand for 5 minutes. Ensure no solids are visible.[2][3]

  • Final Dilution: Dilute the 1 mM working stock 100-fold into your Final Assay Buffer (pre-warmed to 37°C if applicable).

    • Result: Final concentration = 10 µM; Final DMSO = 0.55%.

  • Verification: Measure Absorbance at 350-400 nm (away from protein peaks). A flat baseline indicates solubility; a scattering slope indicates precipitation.[2][3]

Protocol B: Kinetic Solubility Limit Test (Nephelometry Alternative)

Use this to define the "Safe Zone" for your specific buffer.[1][3]

  • Prepare a 96-well clear plate with 190 µL of your assay buffer per well.

  • Add 10 µL of compound stock (in DMSO) at increasing concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 mM stocks) to create a final range.

  • Incubate for 2 hours at room temperature.

  • Read Absorbance at 650 nm.

    • Since the compound is yellow/beige, it absorbs at low wavelengths. 650 nm detects light scattering (turbidity) , not absorption.[3]

  • Plot: OD650 vs. Concentration. The point where OD650 spikes above the DMSO blank is your Kinetic Solubility Limit . Stay 2x below this limit for assays.

References & Further Reading

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews, 2001.[3] Link

  • Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization."[3] Drug Discovery Today, 2006.[3] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5354388, 3-(5-Phenyl-2-furyl)-2-propenoic acid."[1][2][3] PubChem, Accessed 2024.[3] Link

  • Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility."[2][3] European Journal of Pharmaceutical Sciences, 2004.[3] Link

Sources

Troubleshooting

Overcoming cis-trans isomerization challenges in 3-(5-Phenyl-furan-2-yl)-acrylic acid

Topic: Overcoming cis-trans Isomerization Challenges Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming cis-trans Isomerization Challenges

Status: Operational Lead Scientist: Dr. A. Vance Last Updated: February 18, 2026

Executive Summary: The Isomerization Landscape

In the synthesis of 3-(5-Phenyl-furan-2-yl)-acrylic acid , the thermodynamic trans (


) isomer is almost exclusively the biologically active and desired form. However, the cis (

) isomer frequently contaminates the product due to kinetic control during Knoevenagel condensation or photoisomerization during storage.

The furan ring introduces a specific challenge: acid sensitivity . unlike simple cinnamic acid derivatives, the furan moiety is prone to ring-opening and polymerization (humin formation) under harsh acidic conditions. Therefore, standard acid-catalyzed isomerization protocols must be replaced with milder radical-based or photochemical approaches.

Synthesis & Prevention: Getting it Right the First Time

Q: Why is my Knoevenagel condensation yielding a 60:40 mixture of E/Z isomers?

A: This is typically a result of "Kinetic Trapping." The reaction temperature is likely too low, or the base catalyst is too weak to facilitate the rapid equilibrium required to reach the thermodynamic E-product.

Optimization Protocol:

  • Solvent/Base System: Switch from ethanol/piperidine to Pyridine/Piperidine (trace). Pyridine acts as both solvent and base, allowing higher reflux temperatures (

    
    C) which favors the thermodynamic product.
    
  • Temperature: Ensure a rolling reflux. If using ethanol, the boiling point (

    
    C) may be insufficient to overcome the rotational barrier of the intermediate enolate.
    
  • Decarboxylation Control: If using malonic acid, ensure the decarboxylation step (which happens after condensation) is performed slowly. Rapid CO

    
     evolution can "freeze" the bond configuration before it equilibrates.
    

Q: Can I use strong acid catalysis to fix the isomer ratio during synthesis?

A: NO.

  • Risk: The furan ring is electron-rich and acid-sensitive. Strong mineral acids (HCl, H

    
    SO
    
    
    
    ) will attack the C2 or C5 positions of the furan, leading to ring-opening, resinification, and dark "tar" formation.
  • Alternative: Use Lewis acid catalysts (e.g., ZnCl

    
    ) or stick to base-catalyzed methods.
    
Post-Synthesis Correction: The "Iodine Trick"

If you have already synthesized the material and have a mixed isomer ratio, do not discard it. The Iodine-Catalyzed Isomerization is the industry standard for correcting this specific scaffold.

Q: How do I perform an Iodine-catalyzed isomerization on this substrate?

A: This method utilizes a radical mechanism to lower the rotational barrier of the double bond, allowing the mixture to settle into the more stable trans (


) configuration.
Standard Operating Procedure (SOP-ISO-05)
ParameterSpecification
Reagent Iodine (

) crystals
Loading 5 – 10 mol%
Solvent Toluene (preferred) or Dichloromethane (DCM)
Concentration 0.1 M
Light Source Ambient visible light (essential for radical initiation)

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixed isomer (E/Z) solid in Toluene.

  • Catalyst Addition: Add 5-10 mol% of Iodine. The solution will turn violet/brown.

  • Reaction: Stir at reflux (if Toluene) or room temperature (if DCM) for 2–4 hours.

    • Note: Reflux is faster and drives the equilibrium further to the E-isomer.

  • Quenching (Critical): Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Visual Cue: The violet color must disappear, leaving a clear or pale yellow organic layer.

  • Workup: Dry over MgSO

    
    , filter, and evaporate.
    
  • Recrystallization: Recrystallize from Ethanol/Water to remove trace iodine trapped in the lattice.

Analytical Discrimination: Proving Purity

Q: How do I definitively distinguish the cis and trans isomers?

A:


H NMR is the only self-validating method. You must look at the vinylic protons on the acrylic side chain.
Data Table: Diagnostic NMR Signals
FeatureTrans (

) Isomer
Cis (

) Isomer
Coupling Constant (

)
15.0 – 16.0 Hz 10.0 – 12.0 Hz
Chemical Shift (

)

-proton is more downfield (deshielded)

-proton is typically upfield
Thermodynamic Stability High (Target)Low (Impurity)

Visual Logic Flow:

IsomerLogic Start Crude Product Analysis NMR 1H NMR (Vinylic Region) Start->NMR CheckJ Check Coupling Constant (J) NMR->CheckJ Trans J = 15-16 Hz (E-Isomer) CheckJ->Trans Large Coupling Cis J = 10-12 Hz (Z-Isomer) CheckJ->Cis Small Coupling Final Proceed to Bio-Assay Trans->Final Action Perform Iodine Isomerization Cis->Action Corrective Step Action->NMR Re-Analyze

Figure 1: Decision tree for isomer identification and correction.

Storage & Stability FAQs

Q: My pure trans product is turning yellow/brown over time. Why?

A: This indicates two potential issues:

  • Photoisomerization: The acrylic double bond is UV-active. Exposure to sunlight can revert the trans isomer back to the cis form.

    • Fix: Store in amber vials wrapped in foil.

  • Furan Oxidation: The furan ring is susceptible to oxidative degradation.

    • Fix: Store under Argon/Nitrogen at -20°C.

Q: Can I separate the isomers using Flash Chromatography?

A: Yes, but it is difficult.

  • The polarity difference is small.

  • Recommended Phase: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Warning: Silica gel is slightly acidic. Long residence times on a silica column can degrade the furan ring or cause slight isomerization. Neutralize the silica with 1% Triethylamine if using normal phase.

References
  • Knoevenagel Condensation & Furan Derivatives

    • Title: Sustainable synthesis of novel 3-(2-furyl)acrylic acids and their derivatives.[1]

    • Source: ResearchG
    • Context: Details the base-catalyzed synthesis and conditions favoring the E-isomer.
  • Iodine-Catalyzed Isomerization

    • Title: Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights.
    • Source: Journal of Organic Chemistry (2021).[2][3][4]

    • Context: Validates the use of Iodine as a radical catalyst for furan-containing systems without degrading the ring.
    • [2][3]

  • NMR Characterization

    • Title: 3-(2-Furyl)acrylic acid 13C and 1H NMR Spectra.
    • Source: ChemicalBook / NIH PubChem.
    • Context: Provides reference spectra confirming the chemical shifts and coupling constants.
  • Mechanism of Isomerization

    • Title: Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis.[5]

    • Source: University of Regina / J. Phys. Chem. A.
    • Context: Computational study explaining the radical intermediate stability in conjug

Sources

Optimization

Removing unreacted aldehyde from 3-(5-Phenyl-furan-2-yl)-acrylic acid crude product

Technical Support Case #8492: Purification of 3-(5-Phenyl-furan-2-yl)-acrylic acid Status: Open Severity: High (Impurity affects downstream biological assays) Assigned Specialist: Senior Application Scientist, Separation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Purification of 3-(5-Phenyl-furan-2-yl)-acrylic acid Status: Open Severity: High (Impurity affects downstream biological assays) Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2]

Executive Summary

You are encountering unreacted aldehyde (5-phenyl-2-furaldehyde ) contamination in your crude 3-(5-Phenyl-furan-2-yl)-acrylic acid .[1][2] This is a common issue in Knoevenagel or Perkin condensations where the aldehyde is used as the limiting reagent or fails to convert fully.

Why this matters:

  • Biological Interference: Furaldehydes are reactive electrophiles (Schiff base formers) and can generate false positives in enzyme inhibition assays.[1][2]

  • Stability: Residual aldehydes oxidize over time to the corresponding furoic acid, destabilizing your sample storage.

This guide provides three tiers of purification, ranked from most robust to most specific.

Tier 1: The "Gold Standard" – Acid-Base Extraction

Best for: Bulk removal of neutral organic impurities (aldehydes) from the acidic product.

The Logic: Your product is a carboxylic acid (pKa ~4.4), while the impurity is a neutral aldehyde. By converting the acid to its water-soluble salt, you can wash away the aldehyde with an organic solvent.

Protocol:

  • Dissolution: Dissolve the crude solid in 10% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Note: Avoid strong bases like NaOH initially.[1][2] Furan rings can be sensitive to ring-opening in highly alkaline environments.[1][2] Bicarbonate is mild enough to deprotonate the carboxylic acid without damaging the furan core.

    • Volume: Use ~10 mL per gram of crude.[2]

  • Filtration (Critical): If the solution is cloudy, the "cloudiness" is likely the insoluble aldehyde or polymerized byproducts. Filter this aqueous solution through a Celite pad to remove solids.

  • The Wash: Transfer the clear aqueous filtrate to a separatory funnel. Wash with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

    
     volume of aqueous layer).[1][2]
    
    • Mechanism:[1][2][3][4][5][6] The product stays in the water (as the carboxylate salt). The aldehyde moves into the organic layer.[7][8]

    • Discard the organic layer (contains the impurity).

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with stirring until pH reaches ~2–3.

    • Observation: The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water, and dry.[9]

Tier 2: Chemoselective Scavenging – Bisulfite Wash

Best for: Removing trace aldehyde residues (<5%) when Acid-Base extraction is insufficient or if the product forms emulsions.[1][2]

The Logic: Aldehydes react reversibly with sodium bisulfite to form water-soluble sulfonate adducts.[1][2][7] This pulls the aldehyde into the aqueous phase, leaving your product in the organic phase.[7][8]

Protocol:

  • Dissolve: Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate).[1][2]

  • Prepare Reagent: Make a saturated solution of Sodium Bisulfite (

    
    )  in water.[1][2][10]
    
  • Wash: Shake the organic layer vigorously with the bisulfite solution for 2–3 minutes.[2]

    • Tip: Long contact time is required for the adduct to form on the bulky phenyl-furan aldehyde.[2]

  • Separation: Drain the aqueous layer (contains the aldehyde-bisulfite adduct).[1][2][7][8]

  • Final Polish: Wash the organic layer with brine, dry over

    
    , and evaporate.
    

Tier 3: Recrystallization

Best for: Final polishing to achieve >99% purity and correct melting point (139–141°C).[1]

The Logic: 3-(5-Phenyl-furan-2-yl)-acrylic acid has a rigid conjugated structure, making it amenable to crystallization.[1][2] The aldehyde impurity disrupts the crystal lattice and remains in the mother liquor.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Notes
Ethanol / Water 70:30 Primary Recommendation. Dissolve in hot ethanol; add hot water until turbid; cool slowly.[1][2]
Acetic Acid / Water 60:40 Excellent for furan derivatives, but harder to dry.[1]

| Toluene | 100% | Good for removing non-polar tars, but lower recovery yield.[1] |

Visual Decision Matrix

Use this flowchart to determine the correct workflow for your specific situation.

PurificationLogic start Start: Crude Product (Acid + Aldehyde Impurity) q1 Is the impurity level >10%? start->q1 acid_base Tier 1: Acid-Base Extraction (NaHCO3 Dissolution -> EtOAc Wash -> HCl Ppt) q1->acid_base Yes (High Impurity) bisulfite Tier 2: Bisulfite Wash (Organic Phase wash with sat. NaHSO3) q1->bisulfite No (Low Impurity) check_purity Check Purity (TLC/NMR) acid_base->check_purity bisulfite->check_purity q2 Is purity >98%? check_purity->q2 recryst Tier 3: Recrystallization (Ethanol/Water) q2->recryst No final Final Product (MP: 139-141°C) q2->final Yes recryst->final

Caption: Workflow logic for selecting the appropriate purification tier based on impurity load.

Troubleshooting & FAQs

Q: My product turned into an oil during the Acid-Base acidification step. What happened? A: This is called "oiling out."[1][2] It happens when the product precipitates too fast or carries impurities that lower its melting point.

  • Fix: Re-dissolve the oil in warm Ethanol/Water (Tier 3). Scratch the glass side of the flask with a glass rod to induce nucleation. Alternatively, acidify the aqueous layer very slowly while keeping it at 0°C.

Q: The product is yellow/brown even after recrystallization. A: Furan derivatives are prone to oxidation, forming "humins" (dark polymers).

  • Fix: Perform the recrystallization with a small amount of Activated Charcoal . Boil the solution with charcoal for 5 minutes, filter while hot through Celite, then allow to crystallize.

Q: Can I use NaOH instead of NaHCO3? A: Use caution. While 5-phenyl-furan is relatively stable, furan rings can undergo ring-opening in strong bases (Cannizzaro-like disproportionation or hydrolysis).[1][2] Weak bases like Ammonia or Bicarbonate are safer for preserving the furan core [1].

Q: What is the expected Melting Point? A: The literature value for pure 3-(5-Phenyl-furan-2-yl)-acrylic acid is 139–141°C [2].[1][2][5] If your MP is <135°C, significant aldehyde or solvent remains.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed).[1][2] General methods for purification of carboxylic acids and furan derivatives.[2][1][2]

  • ChemicalBook. 3-(2-Furyl)acrylic acid Properties and Melting Point Data.

  • National Institutes of Health (NIH) - PubChem. 3-(5-Nitro-2-furyl)acrylic acid Structure and Analogous Chemistry.[1][2][1][2]

  • BenchChem. Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[1][2]

Sources

Troubleshooting

Technical Support: Thermal Optimization for 3-(5-Phenyl-furan-2-yl)-acrylic Acid Synthesis

Executive Summary The synthesis of 3-(5-Phenyl-furan-2-yl)-acrylic acid via the Doebner-Knoevenagel condensation is a thermodynamically sensitive process. While the reaction between 5-phenyl-2-furaldehyde and malonic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-(5-Phenyl-furan-2-yl)-acrylic acid via the Doebner-Knoevenagel condensation is a thermodynamically sensitive process. While the reaction between 5-phenyl-2-furaldehyde and malonic acid is robust, temperature control is the single most critical variable determining the ratio of product to polymerized byproducts (tar).

This guide addresses the thermal parameters required to balance reaction kinetics (aldol condensation) against decarboxylation efficiency and furan ring stability .

Module 1: Reaction Mechanism & Thermal Dependency

To troubleshoot effectively, you must understand where temperature acts in the pathway. The reaction proceeds in two distinct thermal stages:

  • Condensation (Low Energy): Formation of the alkylidene malonate intermediate.

  • Decarboxylation (High Energy): Loss of

    
     to form the 
    
    
    
    -unsaturated acid.
Workflow Visualization

Knoevenagel_Mechanism Reactants 5-Phenyl-2-furaldehyde + Malonic Acid Intermediate1 Aldol Adduct (Dicarboxylic Acid) Reactants->Intermediate1 Base/Cat T > 25°C Side_Product Furan Polymer/Tar Reactants->Side_Product Oxidative Stress T > 120°C Decarboxylation Decarboxylation (-CO2) Intermediate1->Decarboxylation Critical Step T > 80°C Product_Cis (Z)-Isomer (Kinetic Product) Decarboxylation->Product_Cis Fast cooling or T < 85°C Product_Trans (E)-3-(5-Phenyl-furan-2-yl) -acrylic acid (Thermodynamic Product) Decarboxylation->Product_Trans Reflux (Isomerization) T > 90°C Product_Trans->Side_Product Prolonged Reflux

Caption: Figure 1. Thermal dependency of the Doebner-Knoevenagel pathway. Note that decarboxylation is the rate-limiting thermal step.

Module 2: Troubleshooting Temperature-Related Failures

Issue 1: "My product is a sticky, dark brown tar."
  • Diagnosis: Thermal Degradation (Polymerization).

  • Root Cause: Furan rings are electron-rich and acid-sensitive. While the Doebner reaction is basic (Pyridine), excessive temperatures (>110°C) or prolonged reflux in the presence of trace oxygen causes the furan ring to polymerize.

  • Solution:

    • Lower the Bath Temp: Do not rely on the boiling point of Pyridine (115°C). Set an external oil bath to 95°C .

    • Inert Atmosphere: You must run this under Nitrogen or Argon. Hot furans oxidize rapidly in air.

    • Quench Early: Monitor via TLC. Once the aldehyde spot disappears, stop heating immediately.

Issue 2: "The product precipitates but melts too low (or has a broad melting range)."
  • Diagnosis: Incomplete Decarboxylation or Isomer Contamination.

  • Root Cause:

    • Incomplete Decarboxylation: If the reaction was run < 80°C, you may have isolated the alkylidene malonic acid intermediate (a dicarboxylic acid).

    • Isomerism: The (Z)-isomer (cis) forms kinetically but is less stable.

  • Solution:

    • Verify Decarboxylation: Check NMR. If you see a proton signal at ~4.8 ppm (methine proton of the dicarboxylic acid) rather than the vinylic doublets (6.5–7.5 ppm), you did not heat it enough.

    • Force Isomerization: Refluxing for an additional 30–60 minutes after

      
       evolution ceases converts the (Z)-isomer to the desired (E)-isomer (Trans).
      
Issue 3: "No reaction or very low yield."
  • Diagnosis: Kinetic Stall.

  • Root Cause: Temperature was likely < 60°C. The condensation of the bulky 5-phenyl-2-furaldehyde is sterically hindered compared to simple furfural.

  • Solution:

    • Catalyst Activation: Ensure you are using Piperidine (0.1 eq) as a catalyst. Pyridine alone is often too weak a base to deprotonate malonic acid efficiently at lower temperatures.

    • Ramp Protocol: See Module 3.

Module 3: Optimized Thermal Protocol

Do not use a static temperature. Use a Step-Ramp Profile to maximize yield and purity.

Reagents: 5-Phenyl-2-furaldehyde (1.0 eq), Malonic Acid (1.2 eq), Pyridine (Solvent, 5-10V), Piperidine (0.1 eq).

StepPhaseTemp (Internal)DurationPurpose
1 Initiation 25°C → 50°C30 minDissolution and formation of the enolate ion.
2 Condensation 60°C1-2 HoursFormation of the Aldol adduct. Note: Solution usually turns yellow/orange.
3 Decarboxylation 85°C - 95°C Until gas stopsCRITICAL STEP. Drive off

. Do not exceed 100°C.
4 Isomerization 95°C30 minEnsure conversion to thermodynamic (E)-isomer.
5 Cooling 95°C → 20°CSlow (1 hr)Prevents crashing out impurities/oligomers.

Workup Note: Pour the cooled reaction mixture into ice-cold dilute HCl (2M). The product should precipitate as a solid.[1] Recrystallize from Ethanol/Water.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of Pyridine to lower the temperature? A: Yes, but it changes the kinetics. Ethanol refluxes at 78°C. This is barely enough for decarboxylation. If you use ethanol, you must use a stronger base (like Piperidine in stoichiometric amounts) and expect reaction times to double (6–12 hours). Pyridine is preferred because it acts as both solvent and base, and its boiling point allows for rapid decarboxylation.

Q: My 5-phenyl-2-furaldehyde starting material is solid. Does this affect the initial temp? A: Yes. Ensure the aldehyde is fully dissolved in the Pyridine/Piperidine mix before adding Malonic acid. If you heat a suspension, you risk local hotspots degrading the undissolved aldehyde.

Q: How do I remove the "fishy" smell of Piperidine/Pyridine from the final crystals? A: This is a common purity issue. Wash the crude precipitate with cold 2M HCl twice (to protonate the amines into water-soluble salts), followed by cold water. If the smell persists, recrystallize from Ethanol:Water (7:3).

References

  • Mechanism of the Knoevenagel Condensation (Doebner Modification)

    • Detailed kinetic studies on the decarboxylation of malonic acid deriv
    • Source:

  • Synthesis of Furan-Acrylic Acids

    • Specific protocols for 3-(2-furyl)acrylic acid derivatives using the Pyridine/Piperidine system.
    • Source:

  • Decarboxylation Thermodynamics

    • Analysis of thermal requirements for decarboxylating malonic acid derivatives (requiring >80°C for efficient conversion).
    • Source:

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 3-(5-Phenyl-furan-2-yl)-acrylic acid

Current Status: Operational Ticket ID: T-35PFA-STAB Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction: The Stability Paradox You are likely encountering issues with 3-(5-Phenyl-fu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: T-35PFA-STAB Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Stability Paradox

You are likely encountering issues with 3-(5-Phenyl-furan-2-yl)-acrylic acid , a compound that presents a "double-edged" stability challenge. It contains two highly reactive functional motifs:[1]

  • The Acrylic Acid Tail: Susceptible to free-radical polymerization and thermal degradation.[2]

  • The Phenyl-Furan Core: An electron-rich conjugated system highly prone to [2+2] photodimerization in the solid state and oxidative ring-opening.

Unlike simple reagents, this compound is not "shelf-stable" in the traditional sense. It is a reactive intermediate . If your sample has turned yellow/brown or become insoluble, it has likely undergone one of the degradation pathways detailed below.

Module 1: The Science of Instability (Root Cause Analysis)

To prevent degradation, you must understand the enemy. This compound degrades via two distinct mechanisms depending on the environmental trigger.

Mechanism A: Solid-State [2+2] Photodimerization

This is the most common cause of "insoluble impurities" in furan-acrylic derivatives. Even in the solid state, UV light triggers the alignment of two alkene chains, forming a cyclobutane ring. This dimer is often insoluble in solvents that dissolve the monomer.

Mechanism B: Radical Polymerization

Triggered by heat or peroxides (from oxygen exposure), the acrylic double bond undergoes chain-reaction polymerization, leading to high-molecular-weight gums or solids.

Degradation Pathway Diagram

DegradationPathways Monomer 3-(5-Phenyl-furan-2-yl)-acrylic acid (Monomer) Trigger_Light Trigger: UV Light (hν) (Even in Solid State) Monomer->Trigger_Light Trigger_Heat Trigger: Heat / Peroxides / O2 Monomer->Trigger_Heat Intermediate_Excited Excited State Species [2+2] Alignment Trigger_Light->Intermediate_Excited Photocycloaddition Intermediate_Radical Free Radical Species (R•) Trigger_Heat->Intermediate_Radical Initiation Product_Dimer Cyclobutane Dimer (Insoluble Impurity) Intermediate_Excited->Product_Dimer Dimerization Product_Polymer Poly(acrylic) Oligomers (Gummy/Amorphous) Intermediate_Radical->Product_Polymer Chain Propagation

Caption: Dual degradation pathways. The Left path (Yellow) dominates in light-exposed solids; the Right path (Red) dominates in heated solutions or oxygen-rich environments.

Module 2: Storage Protocol (The "Golden Standard")

Do not rely on standard chemical cabinet storage. Follow this strict protocol to maintain purity >98%.

Storage Condition Matrix
ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Arrhenius suppression of thermal polymerization. Prevents radical initiation.
Atmosphere Argon or Nitrogen Excludes Oxygen (

). Oxygen forms peroxides with furan rings, which then initiate radical polymerization [1].
Container Amber Glass + Foil CRITICAL. Blocks UV/Blue light to prevent [2+2] photodimerization [2].
State Solid Powder Store as a solid. Solutions are significantly more unstable due to increased molecular mobility.
Additives None (for Solid) Inhibitors like MEHQ are ineffective in solids and require

to work, which contradicts the inert gas requirement.
The "Thawing" Rule

Never open a cold bottle immediately.

  • Remove the bottle from the freezer.

  • Place it in a desiccator or on the bench.

  • Allow it to reach room temperature (25°C) before breaking the seal.

    • Why? Opening a cold bottle condenses atmospheric moisture onto the solid. Water promotes acid-catalyzed ring opening of the furan moiety.

Module 3: Troubleshooting & FAQs

Q1: My bright yellow powder has turned brown/orange. Is it still usable?

  • Diagnosis: This indicates oxidative degradation of the furan ring or formation of oligomers.

  • Action: Check the melting point. If the range has widened by >2°C or depressed significantly, recrystallize immediately . Do not use "as is" for sensitive catalysis.

Q2: The compound is not dissolving in solvents where it previously did (e.g., DCM or Methanol).

  • Diagnosis: You likely have Photodimer . The cyclobutane dimer formed by light exposure is often far less soluble than the monomer [3].

  • Action: Filter the solution. The monomer will be in the filtrate; the insoluble solid is the dimer. You can attempt to recover the monomer by heating the dimer (thermal retro-cycloaddition), but this is risky. It is better to discard the insoluble fraction.

Q3: Can I store this in DMSO or DMF solution for convenience?

  • Answer: NO.

  • Reason: DMSO is a mild oxidant. Over time, it can oxidize the electron-rich furan ring. Furthermore, in solution, the molecules have the mobility to polymerize rapidly if initiated. Always prepare fresh solutions.

Q4: Should I add MEHQ (Monomethyl ether of hydroquinone) to stabilize it?

  • Answer: Only if you are storing it as a liquid solution for long periods (not recommended).

  • Warning: MEHQ requires dissolved Oxygen to function as an inhibitor [4].[2] If you add MEHQ and store under Argon, the inhibitor stops working. For the solid compound, inert gas storage (without MEHQ) is superior.

Module 4: Recovery & Purification Protocol

If polymerization or dimerization is suspected, use this recrystallization method. This exploits the solubility difference between the monomer (soluble hot) and the polymer/dimer (insoluble or soluble cold).

Workflow: Ethanol/Water Recrystallization
  • Dissolution:

    • Place crude solid in a flask.

    • Add Ethanol (95%) slowly while heating to 60°C.

    • Stop when most solid dissolves.

    • Note: If a gummy residue remains that refuses to dissolve even at reflux, this is polymer . Decant the hot liquid away from this gum.

  • Filtration (Hot):

    • If insoluble particles (dimers) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

  • Crystallization:

    • Add warm Water dropwise to the hot ethanol solution until a faint turbidity (cloudiness) persists.

    • Add one drop of Ethanol to clear it.

    • Allow to cool slowly to Room Temperature, then to 4°C.

  • Isolation:

    • Filter the yellow needles/crystals.

    • Wash with cold 1:1 Ethanol/Water.

    • Dry under high vacuum in the dark.

References

  • Synthomer Technical Data. (2020). Safe Handling and Storage of Acrylic Acid. Link

  • Wang, J., et al. (2022).[3] "Highly photosensitive furan acrylate derivatives and their solid-state photopolymerization." New Journal of Chemistry, 46, 16781-16788.[3] Link

  • University of North Dakota. (2024). Sustainable Synthesis: [2+2] Photocycloadditions of Furan Derivatives. Link

  • BASF Safety Data Sheet. (2025). Acrylic Acid Glacial - Storage and Stability. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Series: UV-Vis Characterization of 3-(5-Phenyl-furan-2-yl)-acrylic acid

Executive Summary Objective: To provide a rigorous method for the structural validation of 3-(5-Phenyl-furan-2-yl)-acrylic acid using Ultraviolet-Visible (UV-Vis) spectroscopy. Significance: 3-(5-Phenyl-furan-2-yl)-acryl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a rigorous method for the structural validation of 3-(5-Phenyl-furan-2-yl)-acrylic acid using Ultraviolet-Visible (UV-Vis) spectroscopy.

Significance: 3-(5-Phenyl-furan-2-yl)-acrylic acid represents a specific class of conjugated heterocyclic chalcone analogs. Its synthesis typically involves the Knoevenagel condensation of 5-phenyl-2-furaldehyde. Validating the success of this reaction requires confirming the extension of the conjugated


-system. This guide outlines the specific bathochromic shifts (red shifts) that distinguish the final product from its precursors and structural analogs, providing a rapid, non-destructive quality control (QC) protocol.

Structural Basis & Theoretical Expectations

The UV-Vis absorption profile of this compound is dictated by its extended conjugated system. Unlike simple furan derivatives, this molecule possesses three distinct chromophoric units linked in a continuous electron-delocalization pathway:

  • Phenyl Ring: Acts as an electron donor/stabilizer.

  • Furan Core: A heteroaromatic linker that facilitates electron flow.

  • Acrylic Acid Moiety: An electron-withdrawing group (EWG) that pulls electron density, lowering the energy gap (

    
    ) for 
    
    
    
    transitions.
Conjugation Pathway Visualization

The following diagram illustrates the electron delocalization path that results in the characteristic bathochromic shift.

ConjugationPath Phenyl Phenyl Ring (Primary Donor) Furan Furan Ring (Heteroaromatic Bridge) Phenyl->Furan π-overlap Acrylic Acrylic Acid (Electron Withdrawing) Furan->Acrylic Extended Conjugation UV_Shift Result: Bathochromic Shift (λmax ~340-360 nm) Acrylic->UV_Shift Lowers HOMO-LUMO Gap

Figure 1: The structural connectivity allows for extensive electron delocalization, shifting absorption from the UV-C/B region into the UV-A region.

Comparative Analysis: The "Red Shift" Validation

To validate identity, the spectrum of 3-(5-Phenyl-furan-2-yl)-acrylic acid must be compared against its structural building blocks. The presence of the phenyl group attached to the furan-acrylic core causes a significant red shift compared to the non-phenylated analog.

Table 1: Comparative Absorption Maxima ( )
CompoundStructural FeatureApprox.[1][2][3][4][5][6][7][8]

(MeOH)
Transition Type
Cinnamic Acid Phenyl + Acrylic270–280 nm

3-(2-Furyl)acrylic acid Furan + Acrylic290–300 nm

5-Phenyl-2-furaldehyde Phenyl + Furan + Aldehyde310–320 nm

/

Target Product Phenyl + Furan + Acrylic 340–360 nm Extended

Validation Criteria:

  • Pass: A distinct, high-intensity peak appears in the 340–360 nm range.

  • Fail: Peak remains at 300–310 nm (indicates failed condensation; presence of unreacted aldehyde or decarboxylation).

Experimental Protocol

Reagents & Equipment[4][6][11]
  • Solvent: Methanol (HPLC Grade) or Acetonitrile. Note: Ethanol is acceptable but may cause slight shifts due to hydrogen bonding.

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Quartz (1 cm path length). Do not use plastic/glass as they absorb UV <300 nm.

Workflow Diagram

ExperimentalWorkflow Start Start Validation Stock 1. Prepare Stock Solution (1 mg in 10 mL MeOH) Conc ≈ 0.4 mM Start->Stock Dilution 2. Serial Dilution Dilute 1:20 to reach ~20 µM (Target Abs: 0.6 - 0.8 AU) Stock->Dilution Blank 3. Baseline Correction Scan pure solvent (200-500 nm) Dilution->Blank Scan 4. Acquire Spectrum Scan sample (200-500 nm) Scan Rate: Medium Blank->Scan Analyze 5. Identify Maxima Locate λmax in 340-360 nm region Scan->Analyze

Figure 2: Step-by-step UV-Vis validation workflow.

Detailed Procedure
  • Stock Preparation: Weigh 1.0 mg of 3-(5-Phenyl-furan-2-yl)-acrylic acid and dissolve in 10 mL of Methanol. Sonicate for 2 minutes to ensure complete dissolution.

  • Working Solution: Transfer 100 µL of Stock Solution into 1.9 mL of Methanol (1:20 dilution).

    • Target Concentration: ~20 µM.

  • Baseline: Insert a cuvette with pure Methanol into both reference and sample holders (if double-beam) or perform a baseline scan (if single-beam).

  • Measurement: Scan from 200 nm to 500 nm .

  • Calculations: Calculate the Molar Extinction Coefficient (

    
    ) using Beer-Lambert Law:
    
    
    
    
    • Where

      
       = Absorbance at 
      
      
      
      ,
      
      
      = concentration (M),
      
      
      = 1 cm.
    • Expected

      
      :
      
      
      
      (indicative of strong conjugation).

Troubleshooting & Interferences

pH Sensitivity (Solvatochromism)

The acrylic acid moiety contains a carboxylic acid group (


). The ionization state affects the spectrum.
  • Acidic Media (pH < 4): Molecule exists in non-ionized form (

    
    ). Spectrum is stable.
    
  • Basic Media (pH > 7): Molecule ionizes to carboxylate (

    
    ). This may cause a hypsochromic shift (blue shift)  of 5–10 nm and a change in peak intensity due to the disruption of the internal charge transfer (ICT).
    
  • Recommendation: If using unbuffered water/methanol mixtures, add 1 drop of 0.1 M HCl to the cuvette to ensure the protonated form is measured for consistency.

Impurity Flags
  • Shoulder at 310 nm: Indicates unreacted 5-phenyl-2-furaldehyde.

  • Peak at 290 nm: Indicates degradation or presence of simple furan-acrylic acid analogs lacking the phenyl ring.

References

  • Synthesis and Biological Activity of Furan Derivatives: Hassan, A.S., et al. "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities." ResearchGate. Available at: [Link]

  • Spectral Data for Furan-Acrylic Analogs: NIST Chemistry WebBook. "3-(3-Furyl)acrylic acid UV/IR Data." National Institute of Standards and Technology. Available at: [Link]

  • Solvatochromism in Heterocyclic Chalcones: BioInterface Research. "Solvent effects on the UV-visible absorption spectra of thiophene/furan dyes." BioInterface Research in Applied Chemistry. Available at: [Link]

  • General UV-Vis Methodology for Acrylic Acids: SIELC Technologies. "UV-Vis Spectrum of Acrylic Acid and Derivatives." SIELC Application Notes. Available at: [Link]

Sources

Comparative

A Comparative Guide to Establishing Reference Standards for the Quantification of 3-(5-Phenyl-furan-2-yl)-acrylic acid

Introduction: The Analytical Imperative for Novel Furan Derivatives 3-(5-Phenyl-furan-2-yl)-acrylic acid and its structural analogs represent a class of compounds with significant potential in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Furan Derivatives

3-(5-Phenyl-furan-2-yl)-acrylic acid and its structural analogs represent a class of compounds with significant potential in medicinal chemistry and materials science. As research into these molecules progresses from discovery to development, the need for precise and accurate quantification becomes paramount. Whether assessing reaction yield, determining purity, conducting pharmacokinetic studies, or establishing quality control specifications, a reliable analytical reference standard is the cornerstone of data integrity.

This guide provides a comprehensive framework for researchers, analytical chemists, and drug development professionals on establishing and utilizing reference standards for the quantification of 3-(5-Phenyl-furan-2-yl)-acrylic acid. We will navigate the common challenge of limited commercial availability for novel compounds and present a scientifically rigorous, multi-faceted approach to creating a self-validating in-house primary standard. Furthermore, we will compare the principal analytical methodologies for quantification, offering insights into selecting the optimal technique for your specific application.

The Reference Standard Dilemma: When Commercial Standards Are Unavailable

A primary challenge in the early-stage development of novel chemical entities like 3-(5-Phenyl-furan-2-yl)-acrylic acid is the absence of a commercially available, certified reference standard from a pharmacopeial source (e.g., USP, Ph. Eur.) or a major supplier. While some vendors may offer the compound, it is often sold for research purposes without a comprehensive Certificate of Analysis (CoA) detailing its purity and characterization. This necessitates the establishment of an "in-house" or primary reference standard. The process of qualifying this standard must be rigorous and transparent to ensure its suitability for generating reliable and reproducible quantitative data.

Part 1: Qualification of an In-House Primary Reference Standard

The qualification of an in-house reference standard is not merely about confirming its identity; it is a holistic process to determine its purity with a high degree of confidence. This is achieved by employing a panel of orthogonal analytical techniques—methods that rely on different physicochemical principles—to identify and quantify all potential impurities, including organic by-products, residual solvents, water, and inorganic materials.

Workflow for In-House Reference Standard Qualification

The following diagram illustrates a robust workflow for the synthesis, purification, and comprehensive characterization of a primary reference standard.

cluster_0 Synthesis & Purification cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Qualification syn Chemical Synthesis (e.g., Knoevenagel Condensation) pur Purification (Recrystallization, Chromatography) syn->pur pur->nmr_ms_ir nmr NMR Spectroscopy (¹H, ¹³C) nmr->nmr_ms_ir ms Mass Spectrometry (HRMS) ms->nmr_ms_ir ir IR Spectroscopy ir->nmr_ms_ir nmr_ms_ir->purity_profiling hplc Chromatographic Purity (HPLC-DAD, >99.5%) hplc->purity_profiling gc Residual Solvents (GC-HS) gc->purity_profiling kf Water Content (Karl Fischer) kf->purity_profiling ash Sulphated Ash (Inorganic Impurities) ash->purity_profiling mass_balance Mass Balance Calculation (Purity Assignment) purity_profiling->mass_balance cert Generation of Certificate of Analysis (CoA) mass_balance->cert

Caption: Workflow for qualifying an in-house primary reference standard.

Step-by-Step Characterization Protocols

1. Identity Confirmation The first step is to unequivocally confirm that the synthesized material is indeed 3-(5-Phenyl-furan-2-yl)-acrylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most definitive structural information.

    • Objective: To elucidate the complete chemical structure and confirm the presence of all protons and carbons in their expected environments.

    • Methodology:

      • Prepare a 5-10 mg/mL solution of the analyte in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

      • Acquire ¹H and ¹³C NMR spectra on a high-field spectrometer (≥400 MHz).

      • Causality: ¹H NMR will confirm the acrylic protons (showing the characteristic trans-coupling constant), the furan ring protons, and the phenyl protons. ¹³C NMR will confirm the number of unique carbon atoms, including the carboxyl carbon.

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and obtain a fragmentation pattern consistent with the proposed structure.

    • Methodology:

      • Infuse a dilute solution of the sample into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

      • Acquire data in both positive and negative ion modes.

      • Causality: High-Resolution MS (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The fragmentation pattern can provide further structural confirmation.[1][2]

  • Infrared (IR) Spectroscopy:

    • Objective: To identify key functional groups.

    • Methodology:

      • Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal of an FTIR spectrometer.

      • Record the spectrum from 4000-400 cm⁻¹.

      • Causality: Expect characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch (carbonyl), C=C stretches (alkene and aromatic rings), and C-O stretches of the furan ring.[1]

2. Purity Assessment & Mass Balance Purity is determined by the principle of mass balance, where 100% is reduced by the content of all identified impurities.

  • Chromatographic Purity by HPLC-DAD:

    • Objective: To separate and quantify all organic impurities. This is the primary technique for assigning the "organic purity" value.

    • Methodology:

      • System: An HPLC system with a Diode Array Detector (DAD) or UV detector.

      • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Phosphoric or Formic Acid in Water. Causality: The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.[3][4]

      • Mobile Phase B: Acetonitrile or Methanol.

      • Gradient Elution: A gradient from high aqueous to high organic content is necessary to elute both polar and non-polar impurities.[5][6] (e.g., 10% B to 95% B over 20 minutes).

      • Detection: Monitor at a wavelength of maximum absorbance (λmax), determined by the DAD spectrum, and a lower wavelength (e.g., 210 nm) to detect impurities that may not absorb at the λmax.[5]

      • Analysis: Perform an area percent analysis, assuming all impurities have the same response factor as the main peak. For highest accuracy, relative response factors for known impurities should be determined.

  • Water Content by Karl Fischer Titration:

    • Objective: To accurately quantify the water content, which can be present as absorbed moisture.

    • Methodology: Use a coulometric or volumetric Karl Fischer titrator. This method is specific for water and far more accurate than "loss on drying."

  • Residual Solvents by Headspace Gas Chromatography (GC-HS):

    • Objective: To quantify volatile organic solvents remaining from the synthesis and purification steps.

    • Methodology: Dissolve a weighed amount of the standard in a suitable high-boiling solvent (e.g., DMSO) in a headspace vial. Heat the vial to partition solvents into the headspace, which is then injected into a GC-FID system for separation and quantification against known solvent standards.

  • Sulphated Ash:

    • Objective: To determine the content of non-volatile inorganic impurities.

    • Methodology: Accurately weigh the sample, moisten with sulfuric acid, and ignite until all organic matter is burned off. The weight of the remaining residue represents the inorganic impurity content.

Purity Assignment Calculation: Purity (as is basis) = Organic Purity (%) × [ (100 - % Water - % Residual Solvents - % Sulphated Ash) / 100 ]

Part 2: Comparison of Quantitative Methodologies

Once a reliable reference standard is established, it can be used to develop and validate a quantitative assay. The choice of methodology depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation.

Decision Tree for Method Selection

start What is the goal of the quantification? pure_substance Purity Check or Assay of Pure Substance / Formulation start->pure_substance trace_analysis Trace Analysis in Complex Matrix (e.g., Plasma) start->trace_analysis primary_method Primary Quantification (No Reference Standard) start->primary_method hplc_uv HPLC-UV/DAD pure_substance->hplc_uv Most Common & Robust lc_ms LC-MS/MS trace_analysis->lc_ms Highest Sensitivity & Selectivity qnmr qNMR primary_method->qnmr Absolute Quantification

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 3-(5-Phenyl-furan-2-yl)-acrylic acid

For the Researcher, Scientist, and Drug Development Professional Hazard Identification and Risk Assessment 3-(5-Phenyl-furan-2-yl)-acrylic acid is a solid organic compound. Its hazard profile can be inferred from its str...

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

Hazard Identification and Risk Assessment

3-(5-Phenyl-furan-2-yl)-acrylic acid is a solid organic compound. Its hazard profile can be inferred from its structural components: furan derivatives and acrylic acid.

  • Furan Derivatives : Furan and its derivatives can be flammable, irritant, and may form explosive peroxides upon exposure to air.[1][2] Some are considered potential carcinogens.[1] Vapors can be irritating to the eyes, skin, and respiratory tract.[3]

  • Acrylic Acid : Acrylic acid is a corrosive material that can cause severe skin burns and eye damage.[4][5][6] It is often flammable, and its vapors can form explosive mixtures with air.[7][8][9] Inhalation or ingestion can be harmful.[5][6][10]

Given these characteristics, 3-(5-Phenyl-furan-2-yl)-acrylic acid should be handled as a substance that is potentially corrosive, an irritant to skin, eyes, and the respiratory system, and possibly flammable.

Summary of Potential Hazards:

Hazard Type Potential Effect Source Analogy
Skin Contact Can cause irritation and potential chemical burns. Acrylic Acid[5][6]
Eye Contact May cause serious eye irritation or damage. Furan, Acrylic Acid[5][11]
Inhalation Dust or vapors may irritate the respiratory tract. Furan, Acrylic Acid[6][11]
Ingestion May be harmful if swallowed. Acrylic Acid[5][10]

| Flammability | As a solid, flammability is lower, but it may be combustible. | Acrylic Acid[9][12] |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the identified risks, a multi-layered approach combining engineering controls and appropriate PPE is crucial.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Chemical Fume Hood : All handling of 3-(5-Phenyl-furan-2-yl)-acrylic acid, including weighing and preparing solutions, must be conducted within a certified chemical fume hood.[1][13] This is critical to prevent inhalation of dust or vapors.

  • Ventilation : Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors.[9]

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

  • Eye and Face Protection : Wear tightly fitting safety goggles.[1] When there is a risk of splashing, a face shield should be worn in addition to goggles.[11][13]

  • Hand Protection : Chemical-resistant gloves are essential. Nitrile, neoprene, or butyl rubber gloves are generally recommended for handling acrylic acid and its derivatives.[14] Always consult the glove manufacturer's compatibility chart. Gloves must be inspected before use and changed immediately if contaminated.[15]

  • Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required.[1] Wear full-length pants and closed-toe shoes to ensure no skin is exposed.[1]

  • Respiratory Protection : If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[7][13] Respirator use requires a formal program, including training and fit-testing.[11]

Operational Plan: From Preparation to Disposal

A systematic workflow is essential for safety and reproducibility. The following diagram and steps outline the standard operational procedure for handling 3-(5-Phenyl-furan-2-yl)-acrylic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_ppe 1. Don PPE (Goggles, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood Operation prep_ppe->prep_hood prep_materials 3. Gather Materials & Check Labels prep_hood->prep_materials prep_spill 4. Prepare Spill Kit prep_materials->prep_spill handle_weigh 5. Weigh Compound prep_spill->handle_weigh handle_dissolve 6. Prepare Solution handle_weigh->handle_dissolve handle_transfer 7. Transfer to Reaction Vessel handle_dissolve->handle_transfer cleanup_waste 8. Segregate Waste (Solid, Liquid, Sharps) handle_transfer->cleanup_waste cleanup_decon 9. Decontaminate Glassware & Work Area cleanup_waste->cleanup_decon cleanup_ppe 10. Doff & Dispose of Contaminated PPE cleanup_decon->cleanup_ppe cleanup_wash 11. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Standard workflow for handling 3-(5-Phenyl-furan-2-yl)-acrylic acid.

Step-by-Step Handling Procedure:
  • Preparation : Before starting, ensure all necessary PPE is in good condition and worn correctly.[11] Verify that the chemical fume hood is functioning properly. Gather all required chemicals and equipment, and confirm that an appropriate spill kit is accessible.[9]

  • Handling :

    • Conduct all manipulations of the solid compound and its solutions inside the fume hood.[13]

    • When weighing the solid, use a spatula and handle it gently to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep containers tightly closed when not in use.[8][16]

  • Storage : Store 3-(5-Phenyl-furan-2-yl)-acrylic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and sources of ignition.[3][9] Ensure the container is properly labeled.

  • Cleanup :

    • Decontaminate all surfaces and equipment after use.

    • Dispose of contaminated materials, such as gloves and paper towels, as hazardous waste.[13]

Emergency Procedures

Immediate and correct action is vital in an emergency.

Emergency SituationAction Protocol
Skin Contact Immediately remove contaminated clothing.[5] Rinse the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, avoiding mouth-to-mouth contact.[1] Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[17]
Small Spill For a small spill within a fume hood, absorb it with a non-combustible material like sand or vermiculite.[2][9] Collect the material in a sealed container for hazardous waste disposal.[9]
Large Spill Evacuate the area immediately. Alert others and contact your institution's emergency personnel.[8][9]
Fire Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8][15] Do not use a direct water jet.

Waste Disposal Plan

Proper disposal is a critical final step to ensure laboratory and environmental safety.

  • Chemical Waste : All waste containing 3-(5-Phenyl-furan-2-yl)-acrylic acid, whether solid or in solution, must be collected in a designated and properly labeled hazardous waste container.[14] Do not mix with incompatible waste streams.[4]

  • Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous chemical waste.[13] Place these items in a sealed bag or container to prevent exposure.[13]

  • Regulations : All waste disposal must be carried out in strict accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[4][14]

By adhering to these protocols, you can handle 3-(5-Phenyl-furan-2-yl)-acrylic acid with confidence, ensuring a safe environment for yourself and your colleagues while maintaining the highest standards of scientific integrity.

References

  • Western Carolina University. Standard Operating Procedure for the use of Furan. [Link]

  • New Jersey Department of Health. Furan Hazardous Substance Fact Sheet. [Link]

  • International Programme on Chemical Safety. Acrylic acid (HSG 104, 1997). Inchem.org. [Link]

  • Redox. Safety Data Sheet Acrylic Acid. (2021). [Link]

  • Google Patents. US7205429B2 - Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Health and Safety Executive. FURANES.... their safe use in foundries. (2021). [Link]

  • Chemwatch. Glacial Acrylic Acid Safety Data Sheet. (2016). [Link]

  • Washington State University. Acrylic Acid Standard Operating Procedure. [Link]

  • PMC. Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. (2021). [Link]

  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS ACRYLIC ACID. [Link]

  • Aocheng. Acrylic acid properties and safety measures and emergency treatment. (2023). [Link]

  • PubChem. 3-(5-Methyl-furan-2-YL)-acrylic acid. [Link]

  • Vinati Organics. Safety Data Sheet: Glacial Acrylic Acid. (2022). [Link]

  • PubChem. (E)-3-(5-(4-nitrophenyl)furan-2-yl)acrylic acid. [Link]

  • Alpha Chemika. ACRYLIC ACID (STABILIZED) For Synthesis - Safety Data Sheet. [Link]

  • ECHA. 3-(5-(2-Nitrophenyl)furan-2-yl)acrylic acid. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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